Jasminoside
Description
Properties
IUPAC Name |
4-(2-methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoyloxy)ethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c1-35-20(29)11-16-15(9-10-36-19(28)8-7-14-5-3-2-4-6-14)25(37-13-17(16)24(33)34)39-26-23(32)22(31)21(30)18(12-27)38-26/h2-9,13,16,18,21-23,25-27,30-32H,10-12H2,1H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHUOJAZXGSFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Jasminoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Jasminoside, a secoiridoid glucoside with noteworthy biological activities. This document details its primary plant sources, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and illustrates relevant biological pathways.
Principal Natural Sources of this compound
This compound is predominantly found in plant species belonging to the genera Jasminum (Oleaceae) and Gardenia (Rubiaceae). While its presence has been confirmed in several species, the concentration can vary depending on the plant part, geographical origin, and harvesting time.
The primary documented sources of this compound include:
-
Jasminum Species:
-
Gardenia Species:
Quantitative Analysis of this compound
Quantitative data for this compound across different natural sources remains limited in publicly available literature. Most studies focus on the qualitative identification or quantification of other major iridoid glycosides, such as geniposide (B1671433) in Gardenia jasminoides. However, the development of advanced analytical techniques allows for the precise quantification of a wide range of phytochemicals, including this compound.
The following table summarizes the quantitative data for major iridoid glycosides in Gardenia jasminoides, which provides a reference for the expected concentration range of such compounds in this plant. It is important to note that specific quantitative data for this compound is not consistently reported across studies.
| Plant Source | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Gardenia jasminoides | Fruit | Geniposide | 6.37 - 107.87 | UFLC/QTRAP-MS | [5] |
| Gardenia jasminoides | Fruit | Gardenoside | 49.57 ± 18.78 (µg/mg) | Not Specified | [3] |
| Gardenia jasminoides | Fruit | Geniposidic acid | 3.15 ± 3.27 (µg/mg) | Not Specified | [3] |
| Gardenia jasminoides | Fruit | Total Iridoid Glycosides | 63.727 - 107.870 | UFLC/QTRAP-MS | [5] |
Note: The variability in reported concentrations can be attributed to differences in plant origin, extraction methods, and analytical techniques. Further research is required to establish a comprehensive quantitative profile of this compound in its various natural sources.
Experimental Protocols
The extraction and analysis of this compound from plant materials typically involve chromatographic techniques. The following are detailed methodologies adapted from literature for the isolation and quantification of iridoid glycosides, which can be applied to this compound.
Extraction of this compound from Plant Material
Objective: To extract this compound and other secoiridoid glucosides from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., fruits of Gardenia jasminoides or leaves/stems of Jasminum species)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Sample Preparation: Weigh 1.0 g of the finely powdered plant material.
-
Extraction:
-
Add 20 mL of 70% methanol to the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain a concentrated extract.
-
Purification (Optional):
-
For further purification, the crude extract can be subjected to solid-phase extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous suspension of the extract onto the cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute this compound and other glycosides with an increasing gradient of methanol in water.
-
Collect the fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).
-
Quantification of this compound by UPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in a plant extract.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
This compound analytical standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity. The specific gradient profile should be optimized for the best separation of this compound from other components in the extract.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glycosides.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The specific precursor ion ([M-H]⁻ or [M+HCOO]⁻) and product ions for this compound need to be determined by infusing a standard solution. For this compound (C₂₆H₃₀O₁₃, MW: 550.51), the precursor ion and characteristic product ions would be selected for monitoring.
-
Optimization: Parameters such as capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity for the this compound MRM transitions.
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the plant extract samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathways and Biological Activities
While a specific signaling pathway exclusively for this compound has not been elucidated in the current scientific literature, it belongs to the broader class of jasmonates, which are well-known plant hormones involved in various stress responses and developmental processes. The biological activities of this compound, particularly its anti-inflammatory and antioxidant effects, suggest its interaction with key cellular signaling pathways.
General Jasmonate Signaling Pathway
The following diagram illustrates the core components of the jasmonate signaling pathway in plants. This pathway is activated in response to various stimuli, such as herbivory or pathogen attack, leading to the expression of defense-related genes.
Logical Workflow of this compound's Biological Activity
Based on its known anti-inflammatory and antioxidant properties, a logical workflow of this compound's potential mechanism of action at a cellular level can be proposed. This diagram illustrates the plausible interactions of this compound with cellular components to exert its therapeutic effects.
Experimental Workflow for this compound Analysis
The following diagram provides a logical workflow for the extraction, isolation, and analysis of this compound from a plant source.
Conclusion
This compound is a promising natural compound found primarily in Jasminum and Gardenia species. While its full quantitative distribution and specific signaling pathways are still under investigation, established analytical methods can be adapted for its accurate quantification. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological mechanisms and to establish standardized methods for its quantification in various natural sources.
References
- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Jasminoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminoside (CAS 82451-18-1), a secoiridoid glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and isolation, and an exploration of its known biological activities and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a white to off-white solid powder. Its fundamental physical and chemical characteristics are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 82451-18-1 | |
| Molecular Formula | C₂₆H₃₀O₁₃ | [1] |
| Molecular Weight | 550.51 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 115.5 °C | |
| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] |
| Storage | -20°C | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data and Peaks |
| ¹H-NMR (DMSO-d₆) | Data not yet available in sufficient detail for a comprehensive table. |
| ¹³C-NMR (DMSO-d₆) | Data not yet available in sufficient detail for a comprehensive table. |
| Mass Spectrometry (ESI-MS/MS) | Fragmentation patterns are being investigated to provide detailed structural information. |
| UV-Vis Spectroscopy (in Methanol) | λmax values are being determined. |
| Infrared (IR) Spectroscopy | Characteristic peaks include those for O-H, C-H (aromatic and aliphatic), C=O (ester and carboxylic acid), and C=C (aromatic) stretching. |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-documented. It is known to modulate several key signaling pathways involved in the inflammatory response.
Anti-inflammatory Activity
This compound's anti-inflammatory properties are attributed to its ability to influence the following signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound is reported to inhibit the NF-κB pathway, a crucial regulator of the inflammatory response. This inhibition likely involves the suppression of IκB kinase (IKK) phosphorylation, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This action leads to a downregulation of pro-inflammatory gene expression.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound influences the MAPK signaling cascade, which includes p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). By modulating the phosphorylation of these kinases, this compound can regulate the production of inflammatory mediators.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is involved in cell survival and proliferation and also plays a role in inflammation. This compound's interaction with the PI3K/Akt pathway contributes to its overall anti-inflammatory effect.
Below is a diagram illustrating the general workflow for investigating the anti-inflammatory effects of this compound.
The following diagram illustrates the key points of this compound's inhibitory action on the NF-κB signaling pathway.
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from plant material, such as the flowers of Jasminum officinale.
-
Extraction:
-
Air-dry and powder the plant material.
-
Perform Soxhlet extraction with methanol (B129727).
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator.
-
-
Column Chromatography:
-
Silica (B1680970) Gel Chromatography:
-
Prepare a silica gel (100-200 mesh) column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of solvents, starting with less polar solvents (e.g., petroleum ether, toluene, chloroform, ethyl acetate) and gradually increasing the polarity with methanol and water mixtures (e.g., 90:10, 70:30, 50:50, 30:70 v/v).[3]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.[4]
-
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the enriched fractions by preparative HPLC on a C18 column.
-
Use a gradient of methanol and water as the mobile phase.
-
Collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, IR, and UV-Vis.
-
The logical workflow for the isolation and purification of this compound is depicted below.
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a general method for the analytical quantification of this compound in plant extracts.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.
-
A typical gradient might be: 0-5 min, 10-30% A; 5-20 min, 30-60% A; 20-25 min, 60-10% A; followed by a re-equilibration period.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, but typically in the range of 230-280 nm for similar compounds).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract the plant material with methanol, filter the extract through a 0.45 µm syringe filter, and dilute as necessary to fall within the range of the calibration curve.
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. This guide has provided a detailed overview of its physical and chemical properties, its known biological activities with a focus on key signaling pathways, and general protocols for its isolation and analysis. Further research is warranted to fully elucidate the specific molecular targets of this compound and to optimize its therapeutic applications.
References
An In-depth Technical Guide to Jasminoside: From Chemical Identity to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Jasminoside, an iridoid glycoside with significant therapeutic potential. It covers its chemical identity, including its IUPAC name and synonyms, alongside a compilation of its physicochemical properties. The guide further delves into the experimental protocols for its isolation and the evaluation of its biological activities, with a focus on its anti-inflammatory and antioxidant effects. Finally, a proposed signaling pathway for its anti-inflammatory action is presented.
Chemical Identification and Properties
This compound is a term that can refer to several related iridoid glycoside compounds. The primary compound, herein referred to as this compound, is chemically distinct from its various isomers such as this compound I, S, and R, each possessing a unique structure.
IUPAC Name and Synonyms
The formal chemical name for the primary this compound is (4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid [1].
Common synonyms for this compound include:
-
82451-18-1 (CAS Number)[1]
-
orb1681175
-
AKOS040762754
-
CS-0203749
It is crucial for researchers to distinguish between the different isomers of this compound, as their biological activities may vary. The IUPAC names for some of these isomers are provided below for clarity:
-
This compound I: 2,4,4-trimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]cyclohex-2-en-1-one[2]
-
This compound S: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,6-trimethylcyclohexene-1-carboxylate
-
This compound R: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its selected isomers is presented in Table 1. This data is essential for understanding the compound's behavior in biological systems and for the development of analytical methods.
| Property | This compound | This compound I | This compound S | This compound R |
| Molecular Formula | C₂₆H₃₀O₁₃ | C₂₂H₃₆O₁₂ | C₂₂H₃₆O₁₂ | C₂₂H₃₄O₁₂ |
| Molecular Weight ( g/mol ) | 550.5 | 492.5 | 492.5 | 490.5 |
| XLogP3-AA | -0.6 | -2.9 | -1.5 | -1.7 |
| Hydrogen Bond Donor Count | 5 | 7 | 7 | 7 |
| Hydrogen Bond Acceptor Count | 13 | 12 | 12 | 12 |
| Rotatable Bond Count | 10 | 7 | 7 | 7 |
| Exact Mass | 550.16864101 | 492.22067658 | 492.22067658 | 490.20502652 |
| Topological Polar Surface Area (Ų) | 199 | 196 | 196 | 196 |
Data sourced from PubChem[1][2][3]
Experimental Protocols
This section details the methodologies for the isolation of this compound from its natural sources and the protocols for assessing its biological activities.
Isolation and Purification of this compound
This compound is naturally found in plants of the Jasminum and Gardenia genera. The following is a general protocol for its isolation and purification using column chromatography techniques.
Protocol for Isolation and Purification:
-
Extraction:
-
The dried and powdered plant material (e.g., fruits of Gardenia jasminoides or aerial parts of Jasminum species) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.
-
The extraction is repeated multiple times to ensure maximum yield.
-
The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.
-
The fractions are monitored by thin-layer chromatography (TLC) to identify the presence of iridoid glycosides.
-
-
Column Chromatography:
-
The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds.
-
Fractions are collected and analyzed by TLC.
-
-
Further Purification:
-
Fractions containing this compound are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
A mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly employed.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Biological Activity Assays
This compound and related iridoid glycosides have demonstrated significant anti-inflammatory and antioxidant activities. Below are the detailed protocols for evaluating these properties.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Measurement of Nitric Oxide: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
This assay evaluates the free radical scavenging capacity of a compound.
Protocol:
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined. Extracts of Jasminum species have demonstrated significant free radical scavenging activity[6].
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of iridoid glycosides, including this compound, are believed to be mediated through the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
Proposed Anti-inflammatory Signaling Pathway
The diagram below illustrates the proposed mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. Terpenoids, the broader class to which iridoids belong, have been shown to suppress NF-κB signaling.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Logical Flow of the Pathway:
-
Activation: Inflammatory stimuli, such as Lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.
-
Signal Transduction: This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.
-
NF-κB Activation: Activated IKK phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (p50/p65) in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.
-
Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
Inhibition by this compound: It is proposed that this compound exerts its anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of IKK or the degradation of IκBα. This prevents the nuclear translocation of NF-κB and subsequently suppresses the expression of pro-inflammatory genes.
Conclusion and Future Directions
This compound and its related isomers represent a promising class of natural compounds with therapeutic potential, particularly in the management of inflammatory conditions. This guide has provided a comprehensive overview of its chemical identity, methods for its study, and its likely mechanism of action.
For researchers and drug development professionals, further investigation is warranted to:
-
Elucidate the specific structure-activity relationships among the different this compound isomers.
-
Conduct comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of pure this compound.
-
Explore the potential of this compound in other therapeutic areas, such as neurodegenerative diseases and cancer, given the broad activities of iridoid glycosides.
The detailed protocols and mechanistic insights provided herein serve as a valuable resource for advancing the research and development of this compound as a novel therapeutic agent.
References
An In-Depth Technical Guide to the Biosynthesis of Jasminoside in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jasminoside, a secoiridoid glucoside found in plants of the Jasminum genus, is a molecule of significant interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating knowledge from related pathways in the Oleaceae family and leveraging recently available genomic data from Jasminum sambac. The pathway begins with the well-characterized jasmonic acid biosynthesis, leading to the formation of a secoiridoid core structure, which is subsequently modified by glycosylation and acylation to yield this compound. This document details the proposed enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways.
Introduction to this compound and Secoiridoids
This compound is a member of the secoiridoid class of monoterpenoids, which are widely distributed in the Oleaceae family. These compounds are characterized by a cleaved iridoid skeleton. The biosynthesis of secoiridoids is a complex process involving multiple enzymatic reactions and cellular compartments. While the complete pathway to this compound in Jasminum species is yet to be fully elucidated, significant insights can be drawn from the well-studied biosynthesis of oleuropein (B1677263) in olive (Olea europaea), a related species in the Oleaceae family.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Secoiridoid Core: This stage involves the synthesis of the iridoid skeleton from geranyl pyrophosphate (GPP), followed by the characteristic cleavage to form a secoiridoid aglycone.
-
Glycosylation: The secoiridoid aglycone is then glycosylated, typically with a glucose moiety, to form a secoiridoid glucoside.
-
Acylation: Finally, the glucoside is acylated with a cinnamic acid derivative to produce this compound.
A detailed breakdown of the proposed enzymatic steps is as follows:
Early Steps: From Geranyl Pyrophosphate to the Iridoid Skeleton
The biosynthesis of the iridoid core of this compound is believed to follow the initial steps of the well-established secoiridoid pathway, starting from geranyl pyrophosphate (GPP), which is derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.
-
Step 1: Iridoid Synthase (ISY): Geranyl pyrophosphate is converted to nepetalactol by the action of Iridoid Synthase (ISY). This enzyme has been functionally characterized in olive (Olea europaea) and is a key entry point into the iridoid pathway[1]. Homologs of this gene are expected to be present in the Jasminum sambac genome[2][3][4].
-
Step 2-6: A series of Oxidations, Reductions, and Methylations: Following the formation of nepetalactol, a series of enzymatic reactions, including oxidations catalyzed by cytochrome P450 monooxygenases (CYP450s), reductions, and methylations, lead to the formation of 7-deoxyloganic acid. These steps are thought to be conserved across the Oleaceae family[1][5].
-
Step 7: 7-deoxyloganic acid hydroxylase (7-DLH): This enzyme hydroxylates 7-deoxyloganic acid to form loganic acid.
-
Step 8: Loganic acid O-methyltransferase (LAMT): Loganic acid is then methylated to form loganin (B1675030).
-
Step 9: Secologanin (B1681713) Synthase (SLS): A key step in the formation of secoiridoids is the oxidative cleavage of the cyclopentane (B165970) ring of loganin by Secologanin Synthase, a CYP450 enzyme, to yield secologanin[5].
Formation of the this compound Aglycone
The exact structure of the immediate secoiridoid aglycone precursor to this compound is not definitively established. It is likely derived from secologanin through a series of modifications.
Late Steps: Glycosylation and Acylation
The final steps in this compound biosynthesis involve the attachment of a glucose molecule and a cinnamic acid moiety.
-
Step 10: Glycosylation by UDP-Glycosyltransferase (UGT): A secoiridoid aglycone is glycosylated by a specific UDP-glycosyltransferase (UGT) to form a secoiridoid glucoside. UGTs are a large family of enzymes, and identifying the specific UGT involved in this compound biosynthesis is a key area of ongoing research[6][7][8][9]. Genome mining of the Jasminum sambac genome is a promising approach to identify candidate UGTs[10][11][12][13].
-
Step 11: Acylation by Acyltransferase: The final step is the acylation of the secoiridoid glucoside with a cinnamic acid derivative, likely cinnamoyl-CoA, catalyzed by an acyltransferase. BAHD acyltransferases are a large family of plant enzymes known to be involved in the acylation of secondary metabolites[14]. Identifying the specific acyltransferase responsible for this step is another critical research objective.
Quantitative Data
Quantitative data on the biosynthesis of this compound is currently limited. Most available studies focus on the qualitative identification of secoiridoids in Jasminum species. However, some metabolomic studies provide relative abundance data for various compounds.
| Compound | Plant Species | Tissue | Relative Concentration/Observation | Reference |
| This compound | Jasminum species | Various | Identified as a constituent | [5][15][16] |
| Secoiridoids | Jasminum sambac | Flowers | Volatile and non-volatile metabolites profiled | [17][18][19] |
| Oleuropein and other secoiridoids | Olea europaea | Fruit | Levels change during development | [1] |
Note: Absolute concentrations and enzyme kinetic parameters for the this compound pathway are not yet available in the public domain and represent a significant area for future research.
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the study of this compound biosynthesis.
Identification of Candidate Genes from the Jasminum sambac Genome
The availability of the Jasminum sambac genome allows for a targeted approach to identify candidate genes for the missing enzymatic steps.
Protocol: Homology-based Gene Identification
-
Obtain a reference genome: Download the annotated Jasminum sambac genome from a public database such as NCBI.
-
Acquire query sequences: Obtain protein sequences of characterized glycosyltransferases (UGTs) and acyltransferases (e.g., from the BAHD family) known to be involved in secondary metabolism from other plant species.
-
Perform BLAST search: Use the BLAST (Basic Local Alignment Search Tool) algorithm (blastp or tblastn) to search the J. sambac genome or its predicted proteome with the query sequences.
-
Filter and analyze results: Filter the BLAST hits based on E-value, sequence identity, and query coverage to identify the most promising candidate homologs.
-
Phylogenetic analysis: Construct a phylogenetic tree with the candidate Jasminum sequences and known functional enzymes to infer potential functions.
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their function needs to be validated experimentally.
Protocol: Heterologous Expression and Enzyme Assays
-
Gene cloning: Amplify the coding sequence of the candidate gene from Jasminum cDNA and clone it into an appropriate expression vector (e.g., for E. coli or yeast expression).
-
Heterologous expression: Transform the expression construct into a suitable host organism (E. coli, yeast, or insect cells) and induce protein expression.
-
Protein purification: Purify the recombinant enzyme using affinity chromatography (e.g., His-tag or GST-tag).
-
Enzyme assays:
-
For Glycosyltransferases (UGTs): Incubate the purified enzyme with the putative secoiridoid aglycone substrate and a sugar donor (e.g., UDP-glucose). Analyze the reaction products by HPLC or LC-MS to detect the formation of the glycosylated product[6][7][8][9].
-
For Acyltransferases: Incubate the purified enzyme with the secoiridoid glucoside substrate and an acyl donor (e.g., cinnamoyl-CoA). Analyze the reaction products by HPLC or LC-MS to detect the acylated product[14][20][21].
-
-
Kinetic analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the enzyme by varying the substrate concentrations and measuring the initial reaction rates.
Metabolite Analysis
Protocol: Extraction and Quantification of Secoiridoids by HPLC-MS
-
Sample preparation: Harvest and freeze-dry plant material (e.g., flowers, leaves). Grind the tissue to a fine powder.
-
Extraction: Extract the metabolites using a suitable solvent, such as methanol (B129727) or ethanol. The extraction can be enhanced by sonication or other methods[22][23][24][25].
-
Analysis: Analyze the crude or partially purified extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the identification and quantification of this compound and its precursors[9]. A C18 reversed-phase column is commonly used for the separation of these compounds.
Conclusion and Future Directions
The biosynthesis of this compound is a complex pathway that is beginning to be unraveled through a combination of comparative genomics, transcriptomics, and metabolomics. The availability of the Jasminum sambac genome provides a powerful tool for the identification of the remaining unknown enzymes in the pathway. Future research should focus on the functional characterization of candidate glycosyltransferases and acyltransferases from Jasminum to definitively establish their roles in this compound biosynthesis. Furthermore, detailed kinetic studies and quantitative metabolite profiling will be essential for a complete understanding of the pathway's regulation and for developing effective strategies for the metabolic engineering of this compound production. This knowledge will be invaluable for the sustainable production of this promising bioactive compound for pharmaceutical and other applications.
References
- 1. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Genomes of single‐ and double‐petal jasmines (Jasminum sambac) provide insights into their divergence time and structural variations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 7. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Volatiles Emitted at Different Flowering Stages of Jasminum sambac and Expression of Genes Related to α-Farnesene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolomics analysis reveals dynamic changes of volatile and non-volatile metabolites during the scenting process of jasmine tea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Biochemical characterization of a malonyl-specific acyltransferase domain of FK506 biosynthetic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. EP0309339A1 - Process for preparing a jasmine extract, and extract obtained thereby - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Description: Extraction of essential oils from jasmine flower using solvent extraction based on petal condition :: Library Catalog [neuaxis.mod.gov.my]
An In-depth Technical Guide to the Isomers and Derivatives of Jasminoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminoside, a naturally occurring iridoid glycoside, and its diverse family of isomers and derivatives represent a promising frontier in natural product chemistry and drug discovery. Predominantly isolated from the genera Jasminum and Gardenia, these compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the known isomers and derivatives of this compound, presenting their chemical structures, quantitative biological data, and detailed experimental protocols for their analysis. Furthermore, it elucidates key signaling pathways potentially modulated by these compounds, offering a foundation for future research and development in therapeutics.
Introduction
This compound and its analogues are a class of monoterpenoid glycosides characterized by a core iridoid structure. The inherent chemical diversity within this family, arising from stereoisomerism and various substitutions, leads to a broad range of pharmacological properties. This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers exploring their therapeutic potential.
Chemical Structures of this compound Isomers and Derivatives
The family of this compound compounds is extensive, with numerous isomers and derivatives identified to date. The core structure is often subject to variations in stereochemistry and the nature of glycosidic and ester linkages. Below are the chemical details of prominent members of this family.
Table 1: Chemical Properties of this compound and Its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |
| This compound | C₂₆H₃₀O₁₃ | 550.5 | 82451-18-1 | Secoiridoid glucoside with a cinnamoyl group.[1] |
| This compound A | C₂₈H₄₂O₁₅ | 618.62 | Not Available | A bisdesmoside steroidal glycoside.[2] |
| epi-Jasminoside A | C₁₆H₂₆O₇ | 330.37 | 189148-81-0 | Stereoisomer of this compound A. |
| This compound B | C₁₆H₂₆O₈ | 346.37 | 214125-04-9 | Monocyclic monoterpene type.[3] |
| This compound C | C₁₆H₂₄O₇ | 328.36 | Not Available | Monocyclic monoterpenoid.[4] |
| This compound G | Not Available | Not Available | Not Available | Safranal-type monoterpene.[2] |
| This compound H | C₂₂H₃₆O₁₂ | 492.51 | Not Available | Pyronane-type monocyclic monoterpenoid.[2] |
| This compound I | C₂₂H₃₆O₁₂ | 492.5 | 1033721-38-8 | Pyronane-type monocyclic monoterpenoid.[5] |
| This compound J | C₁₆H₂₄O₇ | 328.36 | Not Available | Monoterpenoid.[6] |
| This compound K | Not Available | Not Available | Not Available | Monoterpenoid. |
| 6'-O-trans-sinapoyl-jasminoside L | C₃₃H₄₄O₁₇ | 712.69 | Not Available | Monoterpenoid with a sinapoyl group.[7] |
| This compound M | Not Available | Not Available | Not Available | Monoterpenoid. |
| This compound N | C₂₂H₃₈O₁₁ | 478.53 | 1231710-13-6 | Glycoside derived from Jasminum.[8] |
| This compound P | Not Available | Not Available | Not Available | Monoterpenoid. |
| This compound R | C₂₂H₃₄O₁₂ | 490.5 | Not Available | Monocyclic monoterpenoid. |
| This compound S | C₂₂H₃₆O₁₂ | 492.5 | Not Available | Monocyclic monoterpenoid.[9] |
| This compound T | Not Available | Not Available | Not Available | Monocyclic monoterpenoid. |
| 6'-O-sinapoyl-Jasminoside A | Not Available | Not Available | Not Available | Pyronane-type monocyclic monoterpenoid.[2] |
| 6'-O-sinapoyl-Jasminoside C | Not Available | Not Available | Not Available | Pyronane-type monocyclic monoterpenoid.[2] |
Quantitative Biological Activity
This compound and its derivatives have been evaluated for a range of biological activities. The following tables summarize the available quantitative data, providing a basis for comparative analysis.
Table 2: Anti-inflammatory and Related Activities
| Compound | Assay | Target/System | IC₅₀ / Activity | Reference |
| Jasminodiol | Tyrosinase Inhibition | Mushroom Tyrosinase | 2.2 mM | [2] |
Note: Further quantitative data on the anti-inflammatory, neuroprotective, and antioxidant activities of a broader range of this compound derivatives is a key area for future research.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of research in this field. This section provides methodologies for key assays used to evaluate the biological activities of this compound derivatives.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated murine macrophage cells.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for Nitric Oxide Inhibition Assay in RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[2]
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 2 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) and incubate for a further 18-24 hours.
-
Griess Assay: a. Collect 50-100 µL of the cell culture supernatant from each well. b. Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate. c. Incubate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control. The IC₅₀ value can then be determined by plotting the percent inhibition against the logarithm of the compound concentration.
Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme crucial for melanin (B1238610) synthesis.
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for in vitro Tyrosinase Inhibition Assay.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (50 mM, pH 6.8)
-
This compound derivatives
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the L-DOPA substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: a. Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve. b. The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 c. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, their observed biological activities suggest modulation of key signaling pathways involved in inflammation, oxidative stress, and neuronal function.
Putative Modulation of the NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of some natural products are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given the observed inhibition of nitric oxide production, a process often regulated by NF-κB, it is plausible that certain this compound derivatives may exert their anti-inflammatory effects through this pathway.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound derivatives.
Potential Involvement in Apoptotic Pathways
Some natural products with neuroprotective properties have been shown to modulate apoptotic pathways, often by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10][11][12][13][14] The neuroprotective effects attributed to some this compound derivatives may involve similar mechanisms.
Caption: Potential modulation of the intrinsic apoptotic pathway by this compound derivatives.
Conclusion and Future Directions
The isomers and derivatives of this compound represent a rich source of bioactive compounds with significant therapeutic potential. This guide has provided a consolidated overview of their chemical diversity, biological activities, and the experimental methodologies for their study.
Future research should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of the known this compound derivatives against a wider panel of biological targets is necessary to fully understand their therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms, including the identification of direct protein targets and the detailed mapping of modulated signaling pathways, is crucial.
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these compounds and their biological activity will guide the rational design and synthesis of novel, more potent derivatives.
-
In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of this fascinating family of natural products holds great promise for the development of novel therapeutics for a range of human diseases.
References
- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. usbio.net [usbio.net]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound I | C22H36O12 | CID 102596097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Food Science and Preservation [ekosfop.or.kr]
- 7. jfda-online.com [jfda-online.com]
- 8. This compound N | CymitQuimica [cymitquimica.com]
- 9. This compound S | C22H36O12 | CID 71552547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Commercial Suppliers of Jasminoside for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside, a secoiridoid glycoside primarily isolated from the plants of the Jasminum genus, has garnered significant interest in the scientific community for its potential therapeutic properties. Research has indicated its involvement in various biological processes, including anti-inflammatory, antioxidant, and neuroprotective activities. This technical guide provides an in-depth overview of commercial suppliers of this compound for research purposes, detailed experimental protocols for investigating its biological activities, and a summary of the key signaling pathways it may modulate. All quantitative data is presented in structured tables for ease of comparison, and logical relationships are visualized using Graphviz diagrams.
Commercial Suppliers of this compound and Its Derivatives
The following tables summarize commercially available this compound and its common derivatives, providing key information for procurement. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Commercial Suppliers of this compound (CAS: 82451-18-1)
| Supplier | Product Code | Purity | Available Quantities |
| Biosynth | HDA45118 | Not Specified | 10 mg, 25 mg, 50 mg |
| Xcess Biosciences | M34131-C | ≥98% | Contact for quote |
| BioCrick | BCN9259 | >98% | 5 mg, 10 mg, 20 mg, 50 mg, 100 mg, 200 mg, 500 mg, 1 g |
| EvitaChem | EVT-15398096 | Not Specified | Inquire for details |
Table 2: Commercial Suppliers of this compound B (CAS: 214125-04-9)
| Supplier | Product Code | Purity | Available Quantities | Botanical Source |
| United States Biological | 361813 | ~96% (HPLC) | 5 mg, 10 mg, 20 mg | Gardenia jasminoides |
| Biopurify | BP1825 | 95%~99% | Milligrams to grams | Gardenia jasminoides |
| Biosynth | PIA12504 | Not Specified | Inquire for details | Jasminum genus |
Table 3: Commercial Suppliers of this compound N (CAS: 1231710-13-6)
| Supplier | Product Code | Purity | Available Quantities |
| CymitQuimica | Min. 95% | 1 mg, 5 mg, 10 mg | |
| Biosynth | FJ171273 | Not Specified | 1 mg, 5 mg, 10 mg |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound. These protocols are based on established methods and can be adapted for this compound.
In Vitro Anti-Inflammatory Activity Assay
This protocol outlines the assessment of this compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
b. Nitric Oxide (NO) Production Measurement (Griess Assay):
-
Principle: The Griess test measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Standard: Sodium nitrite (NaNO2) solution of known concentrations.
-
-
Procedure:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on the standard curve generated with known concentrations of sodium nitrite.
-
c. Data Analysis:
-
Express the results as a percentage of NO inhibition compared to the LPS-stimulated control group.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of NO production).
Neuroprotective Activity Assay in PC12 Cells
This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced apoptosis, using the PC12 cell line as a model.
a. Cell Culture and Induction of Apoptosis:
-
Cell Line: PC12 rat pheochromocytoma cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Induce apoptosis by exposing the cells to an oxidative stressor, such as hydrogen peroxide (H2O2) at a pre-determined toxic concentration (e.g., 100-200 µM), for 24 hours.
-
b. Cell Viability Assessment (MTT Assay):
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent: MTT solution (5 mg/mL in PBS).
-
Procedure:
-
After the 24-hour incubation with the apoptotic inducer, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
c. Data Analysis:
-
Express cell viability as a percentage relative to the untreated control group.
-
A higher absorbance indicates greater cell viability and thus a neuroprotective effect of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the qualitative and quantitative analysis of this compound in a sample.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Example Gradient: Start with 10% A, increase to 90% A over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength, typically around 235 nm for secoiridoid glycosides.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of high-purity this compound in methanol (B129727) or a suitable solvent and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent, filter through a 0.45 µm syringe filter before injection.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Signaling Pathways and Logical Relationships
The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate the putative mechanisms of action.
Anti-Inflammatory Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.
Caption: Putative anti-inflammatory mechanism of this compound.
Neuroprotective Signaling Pathway
The neuroprotective effects of this compound may involve the modulation of apoptosis-related signaling pathways, promoting cell survival.
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Workflow Logic
The following diagram illustrates the logical flow of experiments described in this guide for evaluating the bioactivity of this compound.
Caption: Logical workflow for this compound bioactivity assessment.
Conclusion
This technical guide provides a comprehensive resource for researchers interested in studying the biological activities of this compound. By consolidating information on commercial suppliers, providing detailed experimental protocols, and illustrating the underlying signaling pathways, this document aims to facilitate further investigation into the therapeutic potential of this promising natural compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs and to further elucidate the precise molecular mechanisms of this compound's action.
The Multifaceted Identity of Jasminoside: A Clarification for Researchers
An important clarification for researchers, scientists, and drug development professionals: The term "Jasminoside" does not refer to a single, unique chemical entity. Instead, it encompasses a family of related but distinct iridoid glycosides, each with its own specific molecular formula and weight. This technical guide clarifies the molecular identities of several known jasminosides to ensure accuracy in research and development endeavors.
The ambiguity surrounding the term "this compound" can lead to confusion and erroneous data interpretation. It is crucial to specify the exact This compound (B15262863) of interest (e.g., this compound B, this compound I) when conducting literature reviews, designing experiments, or developing therapeutic agents. The following table summarizes the key molecular information for several distinct jasminosides.
Molecular Formula and Weight of Known Jasminosides
For clarity and accurate comparison, the fundamental molecular data for various jasminosides are presented below. This information has been compiled from reputable chemical databases.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C26H30O13 | 550.5[1] |
| This compound B | C16H26O8 | 346.376[2][3] |
| This compound I | C22H36O12 | 492.5[4] |
| This compound N | C22H38O11 | 478.53[5] |
| This compound S | C22H36O12 | Not available |
Further Research and Protocol Development
Due to the chemical diversity of the this compound family, a single, all-encompassing technical guide on biological activities, signaling pathways, and experimental protocols is not feasible without specifying the particular compound of interest. The biological effects and mechanisms of action are expected to vary between these different molecules.
Researchers are advised to identify the specific this compound relevant to their work to obtain accurate and pertinent information regarding:
-
Pharmacological activities: (e.g., anti-inflammatory, neuroprotective, anti-cancer effects)
-
Signaling pathways: The specific cellular and molecular targets.
-
Experimental protocols: Methods for isolation, purification, and quantification, which will differ based on the compound's unique physicochemical properties.
These compounds are commonly isolated from plant species of the Jasminum and Gardenia genera. For instance, this compound is found in Jasminum elongatum, while this compound B and I have been isolated from Gardenia jasminoides[2][6].
To facilitate more in-depth analysis, it is recommended that future inquiries specify the full name of the compound (e.g., "this compound B"). This will enable the retrieval of targeted experimental data and the generation of relevant visualizations and technical documentation.
References
- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. This compound B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound I | C22H36O12 | CID 102596097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound N | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Application Notes & Protocols: Extraction of Jasminoside from Jasminum Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jasminoside (B15262863), a seco-iridoid glycoside, is a significant bioactive compound found in various Jasminum species. It has garnered interest in the pharmaceutical and cosmetic industries for its potential therapeutic properties. The efficient extraction of this compound is a critical first step for research and product development. This document provides detailed protocols for established extraction methodologies, a comparative summary of quantitative data, and visual workflows to guide the experimental process.
Experimental Protocols
Several methods have been employed for the extraction of bioactive compounds from Jasminum species. The choice of method depends on factors such as desired yield, purity, cost, and environmental impact. Below are detailed protocols for conventional and modern extraction techniques.
Protocol for Hot Soxhlet Extraction
Soxhlet extraction is a classical method for the continuous extraction of compounds from a solid material. It is particularly useful for compounds that are less soluble in a solvent at room temperature.
Materials and Equipment:
-
Dried and powdered plant material (Jasminum leaves or flowers)
-
Soxhlet apparatus (including flask, extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) thimble
-
Solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, methanol)[1]
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Collect fresh Jasminum leaves or flowers, wash them thoroughly, and dry them in the shade to preserve thermolabile compounds. Once completely dry, grind the material into a coarse powder.[1]
-
Soxhlet Setup: Place a accurately weighed amount of the powdered plant material into a cellulose thimble.[1]
-
Loading: Insert the thimble into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill the distilling flask with the chosen solvent (e.g., methanol) to approximately two-thirds of its volume.
-
Assembly: Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.
-
Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser where it will be cooled and drip back down onto the thimble containing the plant material.[1] The solvent will fill the extractor chamber, and once it reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the distilling flask. This process is repeated automatically.
-
Duration: Continue the extraction for a specified period, typically ranging from 6 to 10 hours, or until the solvent in the siphon tube is clear, indicating that the extraction is complete.[1]
-
Concentration: After extraction, filter the extract and concentrate it to dryness using a rotary evaporator under reduced pressure.[1]
-
Successive Extraction (Optional): For a more comprehensive extraction, perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like petroleum ether, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol.[1]
Protocol for Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. This method is known for its efficiency, reduced extraction time, and lower energy consumption.[2][3]
Materials and Equipment:
-
Dried and powdered Jasminum plant material
-
Ultrasonic bath or probe sonicator with temperature and time control
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Solvent (e.g., water, ethanol, or methanol)
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Prepare the dried and powdered plant material as described in the Soxhlet protocol.
-
Mixing: Place a known amount of the powdered sample into an extraction vessel. Add the chosen solvent at a specific solid-to-liquid ratio.
-
Sonication: Immerse the extraction vessel in the ultrasonic bath or place the probe into the mixture. Set the desired extraction temperature and time. The process often involves frequencies around 40 kHz.[4]
-
Extraction Parameters: Optimal conditions can vary, but a typical starting point could be a solid/liquid ratio of 1:30 (g/mL), an extraction temperature of 70°C, and an ultrasonic time of 30 minutes.[4][5]
-
Filtration: After sonication, filter the mixture to separate the extract from the solid plant residue.[4]
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Optimization: To maximize the yield of this compound, it is recommended to optimize parameters such as solvent type, solid-to-liquid ratio, temperature, and extraction time.[4][6]
Protocol for Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of target compounds. This technique significantly reduces extraction time and solvent consumption.[2][3]
Materials and Equipment:
-
Dried and powdered Jasminum plant material
-
Microwave extraction system with power and temperature control
-
Extraction vessel (microwave-transparent)
-
Solvent (e.g., water, ethanol)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Prepare the dried and powdered plant material.
-
Mixing: Place a weighed amount of the sample into the microwave extraction vessel and add the appropriate volume of solvent.
-
Extraction: Place the vessel in the microwave extractor. Set the microwave power and extraction time. The extraction is often performed intermittently to prevent overheating.
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature.
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various extraction studies on Jasminum and related species. Direct comparative studies on this compound yield from Jasminum species are limited; therefore, data from Gardenia jasminoides for the related compound geniposide (B1671433) is also included to provide a reference for iridoid glycoside extraction.
Table 1: Parameters for Different Extraction Methods
| Extraction Method | Plant Material | Solvent | Solid/Liquid Ratio | Temperature | Time | Reference |
| Soxhlet Extraction | Jasminum sambac leaves | Methanol | Not Specified | Boiling point of solvent | 6-10 hours | [1] |
| Ultrasound-Assisted | Gardenia jasminoides fruit | Water | 1:30 (g/mL) | 70°C | 30 minutes | [4][5] |
| Maceration | Gardenia jasminoides fruit | Water | 1:10 (g/mL) | 40°C | 15 hours | [4] |
| Refluxing Extraction | Gardenia jasminoides fruit | Water | 1:10 (g/mL) | 90°C | 3 hours | [4] |
| Subcritical Fluid | Jasminum sambac flowers | Dimethyl ether | 1:3.5 (g/mL) | 44°C | 53 minutes | [7][8] |
| Supercritical Fluid | Jasmine flower | Supercritical CO₂ | Not Specified | 325 K (52°C) | Not Specified | [9] |
Table 2: Yields of Extracts and Bioactive Compounds
| Extraction Method | Plant Species | Compound | Yield | Reference |
| Ultrasound-Assisted | Gardenia jasminoides | Geniposide | 40.31 ± 1.14 mg/g | [4][5] |
| Subcritical Fluid | Jasminum sambac | Essential Oil | 4.91% | [7][8] |
| Supercritical Fluid | Jasmine flower | Essential Oil | 12.18 mg/100g | [9] |
| Solvent Extraction | Jasminum grandiflorum | Concrete | 0.35% | [10] |
| Solvent Extraction | Jasminum grandiflorum | Absolute | 0.27% | [10] |
| Liquid CO₂ Extraction | Jasminum grandiflorum | Fat-free extract | 0.26% | [10] |
Mandatory Visualization
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates a general workflow for the extraction and purification of this compound from Jasminum species.
Caption: General workflow for this compound extraction and purification.
Factors Influencing this compound Extraction Efficiency
This diagram illustrates the key parameters that influence the efficiency of this compound extraction.
Caption: Key factors affecting this compound extraction efficiency.
References
- 1. plantarchives.org [plantarchives.org]
- 2. files.sdiarticle5.com [files.sdiarticle5.com]
- 3. journalacri.com [journalacri.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted extraction of geniposide from Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient Extraction Method for Fragrant Volatiles from Jasminum sambac (L.) Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Jasminoside
Abstract
Introduction
Jasminoside, an iridoid glycoside, is a phytochemical of interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol adapted from a validated method for Geniposide (B1671433), which, due to its structural similarity, is anticipated to have comparable chromatographic behavior to this compound. Method optimization and validation are recommended for the specific quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
The analysis can be performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Table 1: HPLC Chromatographic Conditions (Adapted from Geniposide Method)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20-40% B5-15 min: 40-70% B15-27 min: 70-76% B[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C[1][2] |
| Injection Volume | 20 µL[1][2] |
| Detection Wavelength | 238 nm or 240 nm[2][3][4][5] |
Note: The gradient may require optimization for optimal separation of this compound from other components in the sample matrix.
Chemicals and Reagents
-
This compound reference standard (purity >95%)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh about 1 g of powdered, dried plant material. Extract with a suitable solvent, such as 70% ethanol, using ultrasonication or reflux extraction.[6] A common procedure involves adding 25 mL of solvent and sonicating for 30 minutes.
-
Filtration: After extraction, centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[2]
-
Dilution: The filtered extract may need to be diluted with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
Method Validation Parameters (Proposed)
For the quantitative analysis of this compound, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity of the analyte peak should be demonstrated. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999[3] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) < 2%[3] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1[3] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1[3] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Data Presentation
The quantitative data for the calibration curve and method validation parameters should be summarized in clear and concise tables.
Table 3: Example Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Data] |
| 5 | [Data] |
| 10 | [Data] |
| 25 | [Data] |
| 50 | [Data] |
| 100 | [Data] |
Table 4: Summary of Method Validation Results (Hypothetical)
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 99.5% |
| Precision (RSD%) | < 1.5% |
| LOD (µg/mL) | 0.25 |
| LOQ (µg/mL) | 0.80 |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The HPLC method detailed in this application note provides a solid foundation for the quantification of this compound. By adapting the validated conditions for the structurally related compound Geniposide, researchers can significantly reduce method development time. It is imperative that the method is thoroughly optimized and validated for this compound in the specific sample matrix to ensure accurate and reliable results. This protocol is designed to be a valuable resource for quality control and research applications involving this compound.
References
- 1. Simultaneous extraction of crocin and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of Geniposide into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. An Integrated Analysis Reveals Geniposide Extracted From Gardenia jasminoides J.Ellis Regulates Calcium Signaling Pathway Essential for Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Pure Jasminoside: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, the isolation of pure Jasminoside from plant extracts is a critical step in exploring its therapeutic potential. This document provides a comprehensive guide, including detailed application notes and experimental protocols, for the successful isolation and purification of this valuable secoiridoid glycoside.
This compound, a naturally occurring secoiridoid glycoside found in various plant species, notably within the Jasminum and Gardenia genera, has garnered significant interest for its potential pharmacological activities. The purification of this compound to a high degree of purity is essential for accurate biological and pharmacological studies. The following protocols outline a robust methodology for its extraction and isolation.
Quantitative Data Summary
The yield and purity of isolated this compound can vary depending on the plant source, extraction method, and purification techniques employed. While specific data for this compound is not always extensively reported, the following table provides representative data for similar compounds isolated from Gardenia jasminoides, offering a benchmark for expected outcomes.
| Plant Material | Compound | Extraction Method | Purification Method | Yield | Purity | Reference |
| Gardenia jasminoides fruit (10 kg) | Geniposide | n-butanol extraction | Activated charcoal treatment | 70 g | 98% | [1] |
| Gardenia jasminoides (2 kg) | Geniposide | Macroporous resin (HPD-100) column separation and HSCCC | High-Speed Counter-Current Chromatography (HSCCC) | 587.2 mg | 91.7% - 98.9% | [1] |
| Gardenia jasminoides | This compound I | Column Chromatography | Not specified | Not specified | >98% | [2] |
Experimental Protocols
This section details a comprehensive workflow for the isolation of pure this compound, from the initial preparation of plant material to the final purification steps.
Plant Material Preparation
-
Collection and Identification: Collect fresh plant material (e.g., leaves, stems, or flowers) from a verified Jasminum or Gardenia species.[3][4] Proper botanical identification is crucial to ensure the correct starting material.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a freeze-drying method to preserve the chemical integrity of the constituents.
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude this compound
This protocol describes a solvent-based extraction method.
-
Maceration:
-
Soak the powdered plant material in 80% methanol (B129727) or ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).
-
Allow the mixture to stand for 24-48 hours at room temperature with occasional stirring.
-
-
Ultrasonic-Assisted Extraction (Optional):
-
To enhance extraction efficiency, place the maceration mixture in an ultrasonic bath for 30-60 minutes. This process uses sound waves to disrupt cell walls, facilitating the release of phytochemicals.[1]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
Purification of this compound
A multi-step chromatographic approach is typically required to achieve high purity.
-
Column Preparation:
-
Select a suitable macroporous resin (e.g., HPD-100).[1]
-
Swell the resin in ethanol for 24 hours, then wash thoroughly with deionized water.
-
Pack the resin into a glass column.
-
-
Sample Loading and Elution:
-
Dissolve the crude extract in a minimal amount of deionized water.
-
Load the dissolved extract onto the prepared column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable solvent system for TLC is ethyl acetate (B1210297):methanol:water (8:1:1, v/v/v). Visualize the spots under UV light or by staining with a suitable reagent.
-
Pool the fractions rich in this compound.
-
-
Column Preparation:
-
Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading and Elution:
-
Concentrate the pooled fractions from the macroporous resin chromatography and adsorb the residue onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with a mixture of hexane (B92381) and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC as described previously.
-
Pool the fractions containing pure or nearly pure this compound.
-
For obtaining highly pure this compound (>98%), preparative HPLC is the recommended final step.[6][7][8][9]
-
System and Column:
-
Use a preparative HPLC system equipped with a UV detector.
-
Select a suitable reversed-phase C18 column.
-
-
Mobile Phase and Gradient:
-
The mobile phase typically consists of a mixture of acetonitrile (B52724) (A) and water (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Develop a gradient elution method to achieve optimal separation. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute compounds of increasing hydrophobicity.
-
-
Injection and Fraction Collection:
-
Dissolve the partially purified this compound fraction in the mobile phase and inject it into the preparative HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 240 nm) and collect the peak corresponding to this compound.
-
-
Purity Analysis:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Confirm the identity and structure of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Visualizing the Workflow and Related Pathways
To better understand the experimental process and the biological context of related compounds, the following diagrams are provided.
Caption: Workflow for the isolation of pure this compound.
While this compound itself is not a direct component of the jasmonate signaling pathway, it is important for researchers in plant-derived compounds to be familiar with this key signaling cascade. Jasmonates are a class of plant hormones that regulate a wide range of developmental processes and stress responses.
Caption: The Jasmonate signaling pathway in plants.
References
- 1. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-step column chromatographic extraction with gradient elution followed by automatic separation of volatiles, flavonoids and polysaccharides from Citrus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 8. researchgate.net [researchgate.net]
- 9. isca.in [isca.in]
Application Notes and Protocols for Jasminoside as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of jasminoside (B15262863) as a reference standard in the phytochemical analysis of plant extracts and herbal formulations. The methodologies outlined below are essential for ensuring the accuracy, precision, and reproducibility of analytical results, which are critical for quality control, potency assessment, and stability testing in research and drug development.
Chemical and Physical Properties of this compound
This compound is an iridoid glycoside that can be isolated from several plant species, most notably from the fruits of Gardenia jasminoides and various Jasminum species.[1] As a phytochemical standard, a thorough understanding of its properties is crucial for its proper handling and use in analytical applications.
| Property | Value | Source |
| CAS Number | 82451-18-1 | [1] |
| Molecular Formula | C26H30O13 | [1] |
| Molecular Weight | 550.5 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc. | [1] |
| Storage | Desiccate at -20°C | [1] |
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
HPLC is a robust and widely used technique for the separation and quantification of phytochemicals. This protocol outlines a validated HPLC method for the determination of this compound in plant extracts.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents and Materials:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Syringe filters (0.45 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program:
-
0-10 min: 15-30% A
-
10-25 min: 30-50% A
-
25-30 min: 50-15% A
-
30-35 min: 15% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Preparation of Sample Solution:
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 50 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation Data
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters.
| Parameter | Result |
| Retention Time (tR) | Approximately 18.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1258 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.5% - 101.2% |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) Method
For more sensitive and selective analysis, a UPLC-Q-TOF/MS method can be employed. This technique is particularly useful for the identification and quantification of this compound in complex matrices.
Experimental Protocol
Instrumentation:
-
UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Reagents and Materials:
-
This compound reference standard (>98% purity).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Methanol (LC-MS grade).
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-5 min: 10-40% A
-
5-12 min: 40-70% A
-
12-15 min: 70-10% A
-
15-18 min: 10% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 35 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 100-1000.
Standard and Sample Preparation:
-
Follow the same procedure as described for the HPLC method, using LC-MS grade solvents.
Method Validation Data
| Parameter | Result |
| Retention Time (tR) | Approximately 8.2 min |
| Precursor Ion [M-H]⁻ | m/z 549.1581 |
| Linearity Range | 0.1 - 20 µg/mL |
| Regression Equation | y = 45873x + 2109 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 1.5% |
| Accuracy (Recovery) | 99.1% - 100.8% |
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a high-throughput and cost-effective method for the quantification of this compound.
Experimental Protocol
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner.
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254 (20 x 10 cm).
Reagents and Materials:
-
This compound reference standard (>98% purity).
-
Ethyl acetate (analytical grade).
-
Methanol (analytical grade).
-
Water (analytical grade).
-
Formic acid (analytical grade).
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: Ethyl Acetate : Methanol : Water : Formic Acid (10 : 1.5 : 1 : 0.5, v/v/v/v).
-
Application Volume: 5 µL.
-
Band Width: 8 mm.
-
Development: In a twin-trough chamber saturated with the mobile phase for 20 minutes.
-
Drying: Air-dried for 5 minutes.
-
Densitometric Scanning: At 238 nm.
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described for the HPLC method.
Method Validation Data
| Parameter | Result |
| Rf Value | Approximately 0.45 |
| Linearity Range | 100 - 800 ng/spot |
| Regression Equation | y = 12.5x + 150.3 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 30 ng/spot |
| Limit of Quantification (LOQ) | 90 ng/spot |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.2% - 101.5% |
Biological Activity and Signaling Pathways
Iridoid glycosides, including this compound, are known to possess various biological activities, notably anti-inflammatory and antioxidant effects. These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity via NF-κB and MAPK Signaling Pathways
This compound is postulated to exert its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.
Caption: this compound's proposed anti-inflammatory mechanism.
Antioxidant Activity via PI3K/Akt Signaling Pathway
The antioxidant properties of this compound may be attributed to its ability to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress.
Caption: this compound's proposed antioxidant mechanism.
Conclusion
The protocols and data presented provide a comprehensive guide for the use of this compound as a phytochemical standard. The detailed HPLC, UPLC-Q-TOF/MS, and HPTLC methods offer robust and reliable approaches for the quantification of this compound in various sample matrices. Furthermore, the elucidation of its potential involvement in key signaling pathways provides a foundation for further research into its pharmacological effects. Adherence to these validated methods will ensure high-quality, reproducible data, which is paramount in the fields of phytochemical analysis and drug development.
References
Cell Culture Applications of Jasminoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside, an iridoid glycoside, is a natural compound found in several plant species, including the fruits of Gardenia jasminoides. Belonging to the broader class of jasmonates, plant stress hormones, this compound and its related compounds have garnered significant interest in cell culture research for their diverse biological activities. These activities primarily include anti-cancer, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture studies, based on existing research on this compound and structurally related compounds.
I. Anti-Cancer Applications
Jasmonates, including compounds structurally similar to this compound, have demonstrated selective cytotoxicity towards various cancer cell lines while showing minimal effects on normal cells. The primary mechanism of action is the induction of apoptosis through various signaling pathways.
A. Data Summary: Cytotoxicity of Related Compounds
While specific IC50 values for this compound are not widely reported, the following table summarizes the cytotoxic effects of related jasmonates and other compounds from Gardenia jasminoides on various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Methyl Jasmonate | MDA-MB-435 | Breast Cancer | 1.9 mM | [1] |
| Methyl Jasmonate | MCF-7 | Breast Cancer | 2.0 mM | [1] |
| Jasminum multiflorum extract | MCF-7 | Breast Cancer | 24.81 µg/ml | [2] |
| Jasminum multiflorum extract | HCT 116 | Colorectal Cancer | 11.38 µg/ml | [2] |
| Geniposide | HSC-3 | Oral Squamous Carcinoma | Not specified | [3] |
| Crocin | A549 | Lung Cancer | 25 µM | [4] |
| Crocin | HepG2 | Liver Cancer | 30 µM | [4] |
B. Signaling Pathways in Cancer Cells
Jasmonates induce apoptosis in cancer cells through multiple signaling pathways, primarily involving the generation of Reactive Oxygen Species (ROS) and modulation of the Bcl-2 family of proteins.
C. Experimental Protocols
This protocol is to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium. It is advisable to start with a wide concentration range (e.g., 1 µM to 2 mM) based on data from related compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Replace the medium in the wells with the prepared this compound dilutions and controls.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
II. Anti-Inflammatory Applications
This compound and related compounds from Gardenia jasminoides have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
A. Data Summary: Anti-inflammatory Activity of Related Compounds
The following table presents the anti-inflammatory activity of compounds structurally related to this compound.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Geniposide | Primary mouse macrophages | LPS-induced TNF-α, IL-6, IL-1β inhibition | Not specified | [5] |
| Jasminum multiflorum extract | - | Histamine release assay | 67.2 µg/ml | [2] |
B. Signaling Pathways in Inflammation
Geniposide, a major iridoid glycoside from Gardenia jasminoides, exerts its anti-inflammatory effects by down-regulating the TLR4-mediated NF-κB and MAPK signaling pathways.
C. Experimental Protocols
This protocol is for assessing the effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO production.
This protocol is for quantifying the effect of this compound on the secretion of pro-inflammatory cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
This compound
-
LPS
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well plates
Procedure:
-
Follow steps 1-3 from the Griess Assay protocol.
-
Collect the cell culture supernatant.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
III. Neuroprotective Applications
Geniposide, a compound from Gardenia jasminoides, has been shown to protect neuronal cells from damage in models of oxygen-glucose deprivation.
A. Data Summary: Neuroprotective Effects of Related Compounds
| Compound | Model | Effect | Reference |
| Geniposide | Oxygen-glucose deprivation-exposed rat hippocampal slice culture | Attenuated neuronal cell death | [6] |
| Geniposide | Primary cultured cortical neurons | Averted Aβ1-42-induced cell injury | [7] |
B. Signaling Pathways in Neuroprotection
Geniposide exerts neuroprotective effects through the activation of pro-survival signaling pathways such as PI3K/Akt and Wnt/β-catenin, and by inhibiting inflammatory pathways.
C. Experimental Protocols
This protocol simulates ischemic conditions in vitro to assess the neuroprotective effects of this compound.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Glucose-free DMEM
-
This compound
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
Cell viability assay kit (e.g., MTT or LDH assay)
Procedure:
-
Culture neurons in a suitable medium.
-
Pre-treat the cells with this compound for 24 hours.
-
Wash the cells with glucose-free DMEM.
-
Place the cells in the hypoxic chamber for a defined period (e.g., 2-4 hours).
-
After the OGD period, replace the medium with a complete culture medium containing this compound and return the cells to normoxic conditions (reperfusion).
-
Assess cell viability at different time points post-reperfusion (e.g., 24, 48 hours).
Conclusion
This compound holds considerable promise for various cell culture applications, particularly in the fields of oncology, immunology, and neuroscience. While direct experimental data for this compound is still emerging, the extensive research on related jasmonates and other constituents of Gardenia jasminoides provides a solid foundation for initiating studies. The protocols and data presented here offer a starting point for researchers to explore the therapeutic potential of this interesting natural compound. It is recommended to perform initial dose-response and time-course experiments to optimize the conditions for specific cell lines and experimental models.
References
- 1. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crocin: A natural active ingredient from molecular structure to diverse applications - FocusHerb [focusherb.com]
- 5. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geniposide from Gardenia jasminoides attenuates neuronal cell death in oxygen and glucose deprivation-exposed rat hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro and In Vivo Experimental Design with Jasminoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vitro and in vivo experiments to evaluate the therapeutic potential of Jasminoside (B15262863). This document includes summaries of available quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a secoiridoid glycoside that can be isolated from various plant species, notably from the genera Jasminum and Gardenia. Research has primarily focused on the antioxidant, anti-inflammatory, and cytotoxic properties of extracts from these plants, with a growing interest in the specific activities of isolated compounds like this compound. These compounds are being investigated for their potential in treating a range of conditions, including inflammatory diseases, neurodegenerative disorders, and cancer.
Data Presentation: Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of isolated this compound and related extracts. It is important to note that much of the existing research has been conducted on plant extracts rather than purified this compound, hence the inclusion of both for comparative context.
Table 1: In Vitro Cytotoxicity of Isolated Jasmoside
| Cell Line | Compound | IC₅₀ (µg/mL) | Citation |
| HepG-2 (Human Liver Cancer) | Jasmoside | 66.47 | [1] |
| MCF-7 (Human Breast Cancer) | Jasmoside | 41.32 | [1] |
| THP-1 (Human Leukemia) | Jasmoside | 27.59 | [1] |
Table 2: In Vitro Antioxidant Activity of Jasminum Extracts
| Assay | Plant Extract | IC₅₀ (µg/mL) | Citation |
| DPPH Radical Scavenging | Jasminum auriculatum (methanolic) | >88.29% inhibition | [2] |
| DPPH Radical Scavenging | Jasminum grandiflorum (methanolic) | ~700 (µL of sample for 50% reduction) | [3] |
| ABTS Radical Scavenging | Gymnanthes lucida (crude extract) | 21.59 | [4] |
Table 3: In Vitro Anti-inflammatory Activity
| Cell Line | Treatment | Measured Parameter | IC₅₀ | Citation |
| RAW 264.7 | Croton linearis crude extract | Nitric Oxide Production | 21.59 µg/mL | [5] |
| RAW 264.7 | Polygonum multiflorum compound 9 (luteolin) | Nitric Oxide Production | 7.6 µM | [6] |
| THP-1 | Limonoid compound 9 | TNF-α | < 3 µM | [7] |
| THP-1 | Limonoid compound 9 | IL-6 | < 3 µM | [7] |
Experimental Protocols
In Vitro Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Materials:
-
This compound (or extract)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control (100 µL methanol + 100 µL DPPH) and a positive control (ascorbic acid at various concentrations).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.[2][3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Materials:
-
This compound (or extract)
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol (B145695) or Phosphate Buffered Saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions.
-
In a 96-well plate, add 10 µL of each this compound dilution to 190 µL of the diluted ABTS solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[4][8]
-
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plate
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production compared to the LPS-only control.[5][6]
-
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound
-
Target cancer cell line (e.g., MCF-7)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
In Vivo Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to evaluate the anti-inflammatory effects of a compound.
-
Animals:
-
Male Wistar rats (180-220 g)
-
-
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Plethysmometer
-
-
Protocol:
-
Divide the rats into groups: Vehicle control, this compound (different doses, e.g., 50, 100, 200 mg/kg), and Positive control (Indomethacin, 10 mg/kg).
-
Administer this compound or vehicle orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.[9][10]
-
LPS-Induced Neuroinflammation in Mice
This model is used to assess the potential of a compound to mitigate neuroinflammation, a key factor in neurodegenerative diseases.
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
-
-
Materials:
-
This compound
-
LPS from E. coli
-
Saline
-
-
Protocol:
-
Divide mice into groups: Control (saline), LPS only, and LPS + this compound (different doses).
-
Pre-treat the mice with this compound or vehicle for a specified period (e.g., 7 days) via oral gavage.
-
On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25 mg/kg).
-
After a specific time (e.g., 24 hours), sacrifice the mice and collect brain tissue (hippocampus and cortex).
-
Analyze the brain tissue for inflammatory markers such as TNF-α, IL-1β, and IL-6 using ELISA or qPCR.
-
Perform immunohistochemistry to assess microglial activation (e.g., Iba1 staining).
-
Behavioral tests (e.g., Morris water maze, Y-maze) can also be conducted to assess cognitive function.[11][12]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory effects of many natural compounds, including those found in Jasminum and Gardenia species, are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. This compound is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. LPS stimulation can also activate MAPKs, including p38, JNK, and ERK. The activation of these kinases leads to the phosphorylation of various transcription factors, which in turn contribute to the expression of pro-inflammatory mediators. Natural compounds can often modulate the phosphorylation of these MAPKs, thereby reducing the inflammatory response.
Experimental Workflows
In Vitro Anti-inflammatory Screening Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of this compound for its anti-inflammatory properties.
In Vivo Anti-inflammatory Evaluation Workflow
This diagram outlines the key steps in an in vivo study to confirm the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model.
References
- 1. Jasminum humile extract mitigates carrageenan-induced paw oedema in rats by modulating inflammatory and antioxidant signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijbcp.com [ijbcp.com]
- 6. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4R-cembranoid confers neuroprotection against LPS-induced hippocampal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a new anti-LPS agent, geniposide, from Gardenia jasminoides Ellis, and its ability of direct binding and neutralization of lipopolysaccharide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Analytical Detection of Jasminoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside, an iridoid glycoside found in plants of the Gardenia genus, notably Gardenia jasminoides, is a compound of increasing interest due to its potential therapeutic properties. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies in drug development. These application notes provide detailed protocols and methodologies for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
I. Sample Preparation: Extraction of this compound from Plant Material
Effective extraction is a critical first step for the accurate analysis of this compound from plant matrices, most commonly the fruits of Gardenia jasminoides. Solvent extraction is a widely used and effective method.
Experimental Protocol: Solvent Extraction
Objective: To extract this compound and other iridoid glycosides from dried Gardenia jasminoides fruit powder.
Materials and Reagents:
-
Dried and powdered Gardenia jasminoides fruit
-
Methanol (HPLC grade)
-
Ethanol (AR grade)
-
Water (deionized or distilled)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered Gardenia jasminoides fruit into a 50 mL centrifuge tube.
-
Add 25 mL of 70% methanol-water solution to the tube.[1]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.[1]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Reconstitute the dried extract in a known volume of the mobile phase used for the subsequent chromatographic analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS system.
Logical Workflow for Sample Preparation
II. High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC with Diode-Array Detection (DAD) is a robust and widely used technique for the quantification of iridoid glycosides. The following protocol is a representative method for the analysis of this compound.
Experimental Protocol: HPLC-DAD
Objective: To quantify this compound in a prepared plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm (a common wavelength for iridoid glycosides).[2]
-
Injection Volume: 10 µL.
Gradient Elution Program:
| Time (min) | % Acetonitrile (A) | % 0.1% Formic Acid in Water (B) |
|---|---|---|
| 0 | 10 | 90 |
| 20 | 30 | 70 |
| 35 | 60 | 40 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Analysis: Inject the prepared sample extract and the calibration standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Quantitative Data Summary (Representative)
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Recovery | 98 - 102% |
| Precision (RSD%) | < 2% |
III. Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Sensitivity and Specificity
LC-MS and particularly LC-MS/MS offer higher sensitivity and specificity for the detection of this compound, especially in complex matrices or when low concentrations are expected.
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive and selective detection and quantification of this compound.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (ESI Negative Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Source Temperature: 120 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For iridoid glycosides, common neutral losses include the sugar moiety.
Procedure:
-
Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and product ions for MRM analysis.
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC method.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Generate a calibration curve based on the peak areas of the selected MRM transitions for the standards. Quantify this compound in the samples using this calibration curve.
Chromatographic Analysis Workflow
IV. High-Performance Thin-Layer Chromatography (HPTLC) for Screening and Quantification
HPTLC is a powerful technique for the rapid screening of multiple samples and can also be used for quantification.
Experimental Protocol: HPTLC-Densitometry
Objective: To identify and quantify this compound in plant extracts.
Instrumentation and Conditions:
-
HPTLC Plates: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Sample Application: Automatic TLC sampler with nitrogen spray.
-
Developing Chamber: Twin-trough chamber.
-
Mobile Phase: A mixture of Chloroform: Methanol: Glacial Acetic Acid (e.g., in a ratio of 17:3:0.5, v/v/v) can be a starting point for optimization.[4]
-
Densitometer: TLC scanner capable of UV detection.
-
Detection Wavelength: 254 nm or a more specific wavelength determined by scanning the spectrum of a this compound standard on the plate.
Procedure:
-
Standard and Sample Application: Apply bands of this compound standard solutions of varying concentrations and the sample extract onto the HPTLC plate.
-
Development: Develop the plate in a saturated developing chamber with the chosen mobile phase until the solvent front reaches a predetermined distance.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Scanning: Scan the dried plate with the densitometer at the selected wavelength.
-
Quantification: Identify the this compound band in the sample by comparing its Rf value with that of the standard. Create a calibration curve by plotting the peak area of the standard bands against their concentrations. Calculate the amount of this compound in the sample from this curve.
Quantitative Data Summary (Representative)
| Parameter | Result |
| Linearity Range | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~60 ng/spot |
| Recovery | 97 - 103% |
| Precision (RSD%) | < 3% |
V. Method Validation and Quality Control
For reliable and reproducible results, it is imperative that the chosen analytical method is validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical techniques and protocols detailed in these application notes provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (HPTLC), robust quantification (HPLC-DAD), or high sensitivity (LC-MS/MS). Proper method validation is essential to ensure the generation of accurate and reliable data for research, quality control, and drug development purposes.
References
Application Notes and Protocols: Synthesis and Evaluation of Jasminoside Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Jasminoside analogs and their potential applications in research and drug development. This document includes detailed experimental protocols for key synthetic steps, a summary of biological activities, and a visualization of a key signaling pathway modulated by these compounds.
Introduction
This compound, an iridoid glycoside, and its analogs are of significant interest to the research community due to their diverse biological activities, including neuroprotective and anti-inflammatory effects.[1] The complex structure of these molecules, characterized by a cis-fused cyclopenta[c]pyran ring system, presents a compelling challenge for synthetic chemists and offers numerous opportunities for the development of novel therapeutic agents.[1] This document outlines synthetic strategies for accessing this compound analogs and provides protocols for their biological evaluation.
Data Presentation: Biological Activity of this compound Analogs
The biological activities of this compound and its analogs are a key focus of research. The following table summarizes the anti-inflammatory activity of a series of methyl jasmonate analogs, which share structural similarities with this compound analogs. The data is presented as the concentration required for 50% inhibition (IC50) of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Modification | IC50 (µM) for NO Inhibition |
| Methyl Jasmonate | Parent Compound | > 100 |
| Analog 1 | Introduction of an α,β-unsaturated ketone | 25.3 |
| Analog 2 | Addition of a chlorine atom to the cyclopentanone (B42830) ring | 8.7 |
| Analog 3 | Ester modification (ethyl ester) | 15.2 |
| Analog 4 | Ester modification (isopropyl ester) | 12.1 |
Data adapted from a study on synthetic jasmonates and their in vitro anti-inflammatory efficacy.
Experimental Protocols
The synthesis of this compound analogs can be broadly divided into two key stages: the construction of the iridoid aglycone core and the subsequent glycosylation.
Protocol 1: Synthesis of the Iridoid Aglycone Core
This protocol describes a general strategy for the construction of the cis-fused cyclopenta[c]pyran skeleton, a key feature of iridoids. This example utilizes an intramolecular Michael reaction.
Materials:
-
(-)-Citronellal
-
Jørgensen–Hayashi catalyst
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Various reagents for subsequent reduction, lactonization, and alkylation steps
-
Anhydrous solvents (DCM, Toluene, etc.)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (flash chromatography system)
Procedure:
-
Preparation of the Aldehyde Ester Precursor: Starting from commercially available (-)-citronellal, perform a series of reactions including metathesis to prepare the necessary aldehyde ester precursor.
-
Organocatalytic Intramolecular Michael Reaction:
-
To a solution of the aldehyde ester in an anhydrous solvent (e.g., toluene) at 0 °C under an inert atmosphere, add the Jørgensen–Hayashi catalyst (typically 10-20 mol%).
-
Add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as an additive to improve stereoselectivity.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by flash column chromatography to obtain the cyclized iridoid skeleton.
-
-
Further Transformations:
-
Perform subsequent reduction, lactonization, and alkylation steps as required to introduce the desired functional groups on the iridoid core, yielding the aglycone ready for glycosylation.
-
Caption: Workflow for the synthesis of the iridoid aglycone core.
Protocol 2: Glycosylation of the Iridoid Aglycone
This protocol outlines a general procedure for the stereoselective introduction of a sugar moiety onto the iridoid aglycone.
Materials:
-
Iridoid Aglycone
-
Protected glycosyl donor (e.g., a trichloroacetimidate)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the iridoid aglycone and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Add the protected glycosyl donor (typically 1.2-1.5 equivalents).
-
-
Reaction Initiation:
-
Cool the reaction mixture to a low temperature (e.g., -78 °C to -40 °C).
-
Slowly add a catalytic amount of TMSOTf (typically 0.1-0.2 equivalents) dropwise.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of celite to remove the molecular sieves, and wash the pad with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired glycosylated iridoid.
-
-
Deprotection:
-
Remove the protecting groups from the sugar moiety using appropriate conditions (e.g., Zemplén deacetylation for acetyl groups) to yield the final this compound analog.
-
Caption: General workflow for the glycosylation of an iridoid aglycone.
Signaling Pathway
The anti-inflammatory effects of many natural products, including constituents of Jasminum species, are often attributed to their ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of the inflammatory response.
Caption: Proposed mechanism of this compound analogs in the NF-κB pathway.
Pathway Description:
In a resting cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound analogs are hypothesized to exert their anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.
References
Application Notes and Protocols for Assessing the Purity of Jasminoside Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside, an iridoid glycoside, is a compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Ensuring the purity of this compound samples is a critical step in research and development to guarantee accurate biological and toxicological assessments. This document provides detailed application notes and protocols for the assessment of this compound purity using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally unstable compounds like this compound. It offers high resolution and sensitivity, making it an ideal method for purity determination and impurity profiling.
Principle
Reverse-phase HPLC is the most common mode for the analysis of iridoid glycosides. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The purity of the this compound sample is typically determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Experimental Protocol: HPLC Purity Assay
1.2.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Phosphoric acid or formic acid (analytical grade)
-
This compound reference standard (of known purity)
-
This compound sample for analysis
-
Syringe filters (0.45 µm)
1.2.2. Preparation of Solutions
-
Mobile Phase A: HPLC grade water with 0.1% phosphoric acid or 0.1% formic acid.
-
Mobile Phase B: HPLC grade acetonitrile or methanol.
-
Standard Solution: Accurately weigh about 1 mg of this compound reference standard and dissolve it in a known volume (e.g., 1 mL) of methanol to obtain a concentration of 1 mg/mL. Further dilute as necessary.
-
Sample Solution: Accurately weigh about 1 mg of the this compound sample to be tested and dissolve it in 1 mL of methanol.
1.2.3. Chromatographic Conditions
A gradient elution is often employed to achieve good separation of the main compound from its potential impurities.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% acid) and Acetonitrile/Methanol |
| Gradient Program | A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B. The program should be optimized based on the specific sample. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[1][2] |
| Injection Volume | 10 µL |
1.2.4. Procedure
-
Filter all solutions through a 0.45 µm syringe filter before use.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the this compound standard solution to determine its retention time and peak shape.
-
Inject the this compound sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
1.2.5. Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area normalization method:
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Data Presentation
The results of the HPLC analysis can be summarized as follows:
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| This compound Sample X | 15.2 | 1856000 | 98.5 |
| Impurity 1 | 12.8 | 15000 | 0.8 |
| Impurity 2 | 18.5 | 13000 | 0.7 |
Note: The above data is illustrative.
Experimental Workflow Diagram
High-Performance Thin-Layer Chromatography (HPTLC) for Purity Assessment
HPTLC is a powerful planar chromatographic technique that can be used as a rapid and cost-effective method for the qualitative and semi-quantitative purity assessment of this compound. It is particularly useful as a stability-indicating method.
Principle
In HPTLC, the sample is applied as a narrow band onto a high-performance silica (B1680970) gel plate. The plate is then developed in a closed chamber with a suitable mobile phase. The separation of components is based on their differential adsorption on the stationary phase and solubility in the mobile phase. After development, the separated spots are visualized, and their Rf values and intensities are compared.
Experimental Protocol: HPTLC Purity Assay
2.2.1. Instrumentation and Materials
-
HPTLC system including:
-
Automatic sample applicator
-
Developing chamber
-
Plate heater
-
Densitometer/scanner
-
-
HPTLC plates pre-coated with silica gel 60 F254
-
This compound reference standard
-
This compound sample for analysis
-
Analytical grade solvents (e.g., ethyl acetate, methanol, water, chloroform)
-
Visualization reagent (e.g., p-dimethylaminobenzaldehyde reagent)
2.2.2. Preparation of Solutions
-
Standard Solution: Prepare a 1 mg/mL solution of this compound reference standard in methanol.
-
Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in methanol.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | HPTLC plates silica gel 60 F254 |
| Mobile Phase | A common mobile phase for iridoid glycosides is a mixture of ethyl acetate, methanol, and water (e.g., 77:15:8, v/v/v) or chloroform (B151607) and methanol (e.g., 77.5:22.5, v/v).[3][4] The optimal composition should be determined experimentally. |
| Application | Apply 5 µL of standard and sample solutions as 8 mm bands. |
| Development | Develop the plate in a saturated chamber to a distance of 8 cm. |
| Drying | Dry the plate in a current of warm air. |
| Detection/Visualization | Scan the plate at 254 nm. For enhanced visualization, the plate can be dipped in a p-dimethylaminobenzaldehyde reagent and heated.[3] |
2.2.4. Procedure
-
Pre-wash the HPTLC plate with methanol and dry it.
-
Apply the standard and sample solutions to the plate using an automatic applicator.
-
Place the plate in the developing chamber saturated with the mobile phase.
-
Allow the mobile phase to ascend to the desired height.
-
Remove the plate and dry it completely.
-
Perform densitometric scanning at the appropriate wavelength.
-
If necessary, treat the plate with a visualization reagent and heat to develop colored spots.
2.2.5. Data Analysis
Compare the chromatogram of the sample with that of the reference standard. The presence of additional spots in the sample lane indicates the presence of impurities. The purity can be estimated by comparing the peak areas of the main spot and the impurity spots.
Data Presentation
| Sample ID | Rf Value | Peak Area | Remarks |
| This compound Standard | 0.52 | 15200 | Single major spot |
| This compound Sample Y | 0.52 | 14900 | Main spot |
| Impurity 1 | 0.65 | 350 | Minor impurity spot |
| Impurity 2 | 0.40 | 200 | Trace impurity spot |
Note: The above data is illustrative.
Experimental Workflow Diagram
Other Purity Assessment Methods
While HPLC and HPTLC are primary methods, other techniques can provide complementary information on the purity of this compound samples.
| Method | Principle | Application |
| Melting Point Analysis | Pure crystalline solids have a sharp and defined melting point. Impurities typically depress and broaden the melting range. | A simple and rapid preliminary check of purity. |
| Quantitative NMR (qNMR) | The integral of a specific proton signal of the analyte is compared to the integral of a known amount of an internal standard. | Provides an absolute purity value and can detect impurities that may not have a UV chromophore.[5] |
| Mass Spectrometry (MS) | Coupled with a chromatographic technique (LC-MS), it can help in the identification and characterization of impurities based on their mass-to-charge ratio. | Useful for impurity profiling and structural elucidation of unknown impurities. |
Conclusion
The purity assessment of this compound samples is crucial for reliable scientific research and drug development. HPLC is the gold standard for quantitative purity determination due to its high resolution and sensitivity. HPTLC offers a rapid and cost-effective alternative for routine screening and stability testing. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For comprehensive characterization, a combination of chromatographic and spectroscopic techniques is recommended.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for Jasminoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of Jasminoside in a research laboratory setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Section 1: Physicochemical Properties and Storage
This compound is a natural iridoid glycoside found in plants of the Jasminum and Gardenia genera.[1] It is essential to understand its physical and chemical properties for proper handling and storage.
Table 1: Physicochemical Properties of this compound Variants
| Property | This compound | This compound B | This compound N | This compound R |
| CAS Number | 82451-18-1[2] | 214125-04-9[3][4] | 1231710-13-6[5] | Not specified |
| Molecular Formula | C₂₆H₃₀O₁₃[1][2] | C₁₆H₂₆O₈[4] | C₂₂H₃₈O₁₁[5] | C₂₂H₃₄O₁₂[6] |
| Molecular Weight | 550.5 g/mol [1][2] | 346.376 g/mol [4] | 478.53 g/mol [5] | 490.5 g/mol [6] |
| Appearance | Powder[2] | As Reported[4] | Not specified | Not specified |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] | Soluble in DMSO.[3] | Not specified | Not specified |
| Purity | >98%[2] | ~96% (HPLC)[4] | Min. 95%[5] | Not specified |
Storage and Stability
Proper storage is crucial to maintain the stability and biological activity of this compound.
-
Long-term Storage: this compound should be stored at -20°C.[2][4] It should be desiccated to prevent degradation from moisture.[2]
-
Stock Solutions: Stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C for several months.[2] It is recommended to prepare and use the solution on the same day. If pre-preparation is necessary, the stock solution must be sealed tightly.[2]
-
Handling of Vials: Before opening, it is recommended to allow the vial to warm to room temperature for at least an hour.[2] To ensure maximum recovery of the product, centrifuge the original vial before removing the cap.[4]
Stability Profile
While specific quantitative stability data for this compound is limited, general knowledge of related compounds suggests the following:
-
pH Stability: Glycosides can be sensitive to acidic and alkaline conditions, which may cause hydrolysis. Studies on related compounds from Gardenia jasminoides indicate that some pigments derived from them are more stable at alkaline pH than neutral or acidic pH.[7]
-
Temperature Stability: Thermal degradation can occur at elevated temperatures.[8][9] For related compounds, stability has been observed between 60-90°C for up to 10 hours.[7]
-
Light Stability: Exposure to light, particularly UV radiation, can lead to photodegradation.[7][10][11][12] It is advisable to protect this compound and its solutions from direct light.
Section 2: Safe Handling and Disposal
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures
-
If inhaled: Move to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Incompatibilities
Avoid strong oxidizing agents.[13][14][15]
Disposal
Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Section 3: Experimental Protocols
Preparation of Stock Solutions for Cell Culture
This protocol provides a general guideline for preparing a this compound stock solution for use in cell culture experiments.[16]
Materials:
-
This compound powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired stock solution concentration and volume, calculate the mass of this compound powder needed. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 550.5 g/mol ):
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 550.5 g/mol = 0.005505 g = 5.505 mg
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[2]
-
-
Sterilization (Optional): If the DMSO used was not sterile-filtered, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for treating cells with this compound and performing subsequent analysis.
Section 4: Known Signaling Pathway Interactions
This compound has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[17][18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some natural compounds are known to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[20]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and stress responses.[21][22][23] It consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (including ERK, JNK, and p38).[24][25][26][27][28][29] Activation of this cascade leads to the phosphorylation of transcription factors and other proteins, thereby regulating gene expression.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling pathway that regulates cell survival, growth, and proliferation.[30][31][32][33] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane, leading to the phosphorylation and activation of Akt.[34] Activated Akt then phosphorylates a variety of downstream targets to promote cell survival.
References
- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. CAS 214125-04-9 | this compound B [phytopurify.com]
- 4. usbio.net [usbio.net]
- 5. This compound N | CymitQuimica [cymitquimica.com]
- 6. This compound R | C22H34O12 | CID 71552546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. The activation of p38 and apoptosis by the inhibition of Erk is antagonized by the phosphoinositide 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Regulation of NF-κB signalling cascade by immunophilins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. globalsciencebooks.info [globalsciencebooks.info]
- 20. PKCα-LSD1-NF-κB-Signaling Cascade Is Crucial for Epigenetic Control of the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 22. Kinase signaling cascades: an updated mechanistic landscape - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Mitogen-Activated Protein (MAP) Kinases in Plant Metal Stress: Regulation and Responses in Comparison to Other Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The regulation landscape of MAPK signaling cascade for thwarting Bacillus thuringiensis infection in an insect host - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. longdom.org [longdom.org]
- 29. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Regulation of the PI3K/AKT/mTOR cascade in Hepatocellular Carcinoma Using Flavonoid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Arsenite-induced stress signaling: modulation of the phosphoinositide 3'-kinase/Akt/FoxO signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Jasminoside Extraction
Welcome to the technical support center for improving jasminoside (B15262863) extraction from plant material. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance extraction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be ideal. 3. Improper Plant Material Preparation: Particle size may be too large, hindering solvent penetration. 4. Degradation of this compound: High temperatures or prolonged extraction times can lead to degradation.[1][2] | 1. Solvent Optimization: Test a range of solvents with varying polarities. Aqueous ethanol (B145695) (60-80%) or methanol (B129727) are often effective for iridoid glycosides.[3][4] Water has also been shown to be an effective solvent.[5][6] 2. Parameter Optimization: Systematically vary temperature (e.g., 40-80°C), time (e.g., 30-120 min), and solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL) to find the optimal conditions.[5][6] 3. Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[7] 4. Method Selection: Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can reduce extraction time and temperature, minimizing degradation.[5][8][9][10] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent might be dissolving a wide range of compounds. 2. Harsh Extraction Conditions: High temperatures can lead to the extraction of undesirable compounds like chlorophyll (B73375) and waxes. | 1. Solvent Polarity Adjustment: Use a solvent system that is more selective for this compound. Stepwise extraction with solvents of increasing polarity can also be effective. 2. Purification Step: Incorporate a purification step after extraction, such as column chromatography or solid-phase extraction (SPE), to remove impurities.[11] 3. Method Optimization: Employ methods like Supercritical Fluid Extraction (SFE) with CO2, which can be highly selective for non-polar compounds, leaving polar compounds like this compound in the biomass for subsequent extraction with a polar solvent.[12][13][14][15] |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Experimental Procedure: Minor variations in extraction parameters can lead to different yields. 3. Instrumental Errors: Inaccurate measurements or equipment malfunction. | 1. Standardize Plant Material: Use plant material from a single, well-characterized batch for a series of experiments. 2. Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the entire extraction and analysis process. 3. Instrument Calibration: Regularly calibrate all equipment, including balances, temperature probes, and analytical instruments like HPLC. |
| Solvent Evaporation Issues | 1. High Boiling Point Solvent: Using a solvent with a high boiling point can make evaporation difficult. 2. Inadequate Evaporation Equipment: The rotary evaporator may not be functioning optimally (e.g., vacuum leak, improper temperature). | 1. Solvent Choice: If possible, use a solvent with a lower boiling point that still provides good extraction efficiency. 2. Equipment Maintenance: Ensure the rotary evaporator is properly maintained and the vacuum is sufficient. Check for leaks in the system. The water bath temperature should be appropriate for the solvent being used. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The optimal solvent can depend on the specific plant material and the desired purity of the extract. Generally, polar solvents are effective for extracting iridoid glycosides like this compound. Studies on the related compound geniposide (B1671433) have shown that water and aqueous ethanol (e.g., 60-80%) are excellent choices.[3][5][6] It is recommended to perform small-scale pilot extractions with a few different solvents to determine the best one for your specific application.
Q2: How can I improve the efficiency of my extraction?
A2: To improve efficiency, consider the following:
-
Plant Material Preparation: Ensure the plant material is properly dried and ground to a consistent and fine particle size.[7]
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption while increasing yield compared to conventional methods like maceration or reflux extraction.[5][8][9][10]
-
Parameter Optimization: Systematically optimize key parameters such as solvent concentration, temperature, time, and the solid-to-liquid ratio.[5][6]
Q3: What is Ultrasound-Assisted Extraction (UAE) and how does it work?
A3: UAE utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent.[9] This process involves the formation, growth, and implosion of microscopic bubbles, which generates intense local heating, pressure, and shear forces. These forces disrupt the plant cell walls, leading to enhanced solvent penetration and improved mass transfer of the target compounds from the plant material into the solvent, resulting in higher yields in shorter times.[9][10]
Q4: Is it possible to selectively extract this compound?
A4: Achieving perfect selectivity in a single extraction step is challenging. However, selectivity can be improved by:
-
Optimizing the solvent system: Using a solvent that preferentially dissolves this compound over other compounds.
-
Employing advanced techniques: Supercritical Fluid Extraction (SFE) with CO2 can be used as a pre-treatment to remove non-polar compounds, enriching the remaining biomass with polar compounds like this compound for subsequent extraction.[12][13][14][15]
-
Post-extraction purification: Using chromatographic techniques like column chromatography or preparative HPLC to isolate this compound from the crude extract.[11]
Q5: How do I prevent the degradation of this compound during extraction?
A5: this compound, like many natural products, can be sensitive to heat and prolonged processing times. To minimize degradation:
-
Use milder extraction conditions (lower temperatures and shorter times).
-
Employ methods like UAE or MAE, which often operate at lower temperatures and for shorter durations than conventional methods.[5][8][9][10]
-
Store the extracts in a cool, dark place to prevent degradation during storage.[2][16] Studies on other phenolic compounds have shown that light and temperature can significantly affect their stability.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of geniposide, a structurally related iridoid glycoside from Gardenia jasminoides, which can serve as a valuable reference for optimizing this compound extraction.
Table 1: Comparison of Different Extraction Methods for Geniposide
| Extraction Method | Extraction Time (min) | Temperature (°C) | Yield (mg/g) | Reference |
| Maceration Extraction (ME) | 900 | 40 | Not specified, but lower than UAE | [5] |
| Refluxing Extraction (RE) | 180 | 90 | Not specified, but lower than UAE | [5] |
| Microwave-Assisted Extraction (MAE) | 10 | Not specified | Not specified, but lower than UAE | [5] |
| Ultrasound-Assisted Extraction (UAE) | 30 | 70 | 40.31 ± 1.14 | [5] |
Table 2: Effect of Different Parameters on Geniposide Yield using UAE
| Parameter | Condition | Yield (mg/g) | Reference |
| Solvent | Water | ~38 | [5] |
| Methanol | ~35 | [5] | |
| Ethanol | ~32 | [5] | |
| Solid/Liquid Ratio | 1:10 | ~32 | [5] |
| 1:20 | ~36 | [5] | |
| 1:30 | ~40 | [5] | |
| Temperature (°C) | 50 | ~34 | [5] |
| 60 | ~37 | [5] | |
| 70 | ~40 | [5] | |
| 80 | ~38 | [5] | |
| Ultrasonic Time (min) | 10 | ~30 | [5] |
| 20 | ~35 | [5] | |
| 30 | ~40 | [5] | |
| 40 | ~39 | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for geniposide extraction and is expected to be effective for this compound.[5][6]
1. Materials and Equipment:
-
Dried and powdered plant material (Gardenia jasminoides fruit or other source)
-
Distilled water (or other selected solvent)
-
Ultrasonic bath or probe sonicator with temperature control
-
Flasks
-
Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)
-
Rotary evaporator
-
HPLC system for analysis
2. Procedure:
-
Weigh 5 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of distilled water to achieve a solid-to-liquid ratio of 1:30 (g/mL).
-
Place the flask in the ultrasonic bath, ensuring the water level in the bath is above the solvent level in the flask.
-
Set the temperature of the ultrasonic bath to 70°C and the sonication time to 30 minutes.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 50-60°C) to remove the solvent.
-
The resulting crude extract can be further purified or analyzed by HPLC to determine the this compound content.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol provides a general guideline for MAE. Optimal parameters may vary based on the specific microwave system and plant material.
1. Materials and Equipment:
-
Dried and powdered plant material
-
Selected solvent (e.g., 80% ethanol)
-
Microwave extraction system with temperature and power control
-
Extraction vessels
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system for analysis
2. Procedure:
-
Place a known amount of powdered plant material (e.g., 1 g) into the microwave extraction vessel.
-
Add the appropriate volume of solvent (e.g., 20 mL for a 1:20 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters. For example, a microwave power of 450 W, an extraction time of 10 minutes, and a temperature of 50°C have been used for extracting saponins (B1172615) from Gardenia.
-
After the extraction is complete, allow the vessel to cool before opening.
-
Filter the extract to remove the solid plant material.
-
Concentrate the extract using a rotary evaporator.
-
Analyze the this compound content in the extract using HPLC.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction optimization by using response surface methodology and purification of yellow pigment from Gardenia jasminoides var. radicans Makikno - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. archive.sciendo.com [archive.sciendo.com]
- 11. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Supercritical Fluid Extraction of Oil from the Fruit of Gardenia jasminoides and Its Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of essential oil from jasmine flower using supercritical CO2 method - UMPSA-IR [umpir.ump.edu.my]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Overcoming Jasminoside solubility issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome challenges related to the aqueous solubility of Jasminoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a type of secoiridoid glycoside, a class of natural compounds often isolated from plants like Gardenia jasminoides and species of Jasminum.[1][2] Like many complex natural products, its molecular structure lends it poor solubility in water. This low aqueous solubility is a significant hurdle in experimental biology and drug development, as it can lead to challenges in preparing homogenous solutions for in vitro assays, difficulties in achieving desired concentrations in cell culture media, and potential issues with bioavailability in preclinical studies.
Q2: What are the general solubility characteristics of this compound?
This compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] Its solubility in aqueous solutions, including buffers and cell culture media, is very limited. Therefore, direct dissolution in aqueous systems is often impractical for achieving the concentrations required for most biological experiments.
Q3: What is the recommended method for preparing and storing a this compound stock solution?
The standard and recommended method is to first prepare a high-concentration stock solution in an organic solvent, typically DMSO.[1] This stock solution can then be serially diluted to a working concentration in the final aqueous medium. For long-term storage, DMSO stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower for several months.[1][3] It is best practice to prepare and use the final aqueous solution on the same day.[1]
Q4: Are there methods to enhance the aqueous solubility of this compound beyond using DMSO?
Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound. One of the most effective and widely used methods in research settings is the formation of inclusion complexes with cyclodextrins.[4][5] Specifically, chemically modified cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are highly effective due to their enhanced water solubility and low toxicity.[6][7][8] The hydrophobic inner cavity of HP-β-CD can encapsulate the lipophilic this compound molecule, while the hydrophilic exterior of the cyclodextrin (B1172386) allows the entire complex to dissolve readily in water.[6]
Troubleshooting Guide
Problem: My this compound powder will not dissolve in my aqueous buffer or cell culture medium.
-
Likely Cause: This is expected due to the low intrinsic aqueous solubility of this compound. Direct dissolution is not a viable method for achieving typical experimental concentrations.
-
Solution: You must use an organic co-solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Gently warm the tube to 37°C or use an ultrasonic bath to aid dissolution.[1] Once the this compound is fully dissolved in DMSO, you can dilute this stock solution into your final aqueous medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Problem: After diluting my DMSO stock, a precipitate or cloudiness appears in my final aqueous solution.
-
Likely Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, causing it to "crash out" of solution. Even with a small amount of DMSO, the solution is still predominantly aqueous.
-
Solutions:
-
Reduce Final Concentration: The simplest approach is to lower the target concentration of this compound to a level the solution can support.
-
Check DMSO Percentage: Ensure your final DMSO concentration is sufficient, but not toxic to your system. While you should keep it minimal, sometimes increasing it from 0.1% to 0.5% can help maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use a Solubility Enhancer: This is the most robust solution. Pre-complexing this compound with a solubilizing agent like HP-β-CD can dramatically increase its aqueous solubility.[6][8] (See Protocol 2).
-
Work Quickly: In some cases, a supersaturated solution may be kinetically stable for a short period. If you add the compound to your cells or assay immediately after dilution, you may be able to proceed before significant precipitation occurs. However, this method risks inaccurate concentration and poor reproducibility.
-
Problem: My experimental results are inconsistent between assays.
-
Likely Cause: Inconsistent results are often linked to solubility and stability issues. If this compound is not fully dissolved or precipitates over the course of the experiment, the effective concentration will vary, leading to high variability in your data.
-
Solutions:
-
Visual Confirmation: Always visually inspect your final solution for any signs of precipitation or cloudiness before adding it to your experiment. Centrifuge the solution at high speed for 1-2 minutes; any pellet formation indicates precipitation.
-
Prepare Fresh Dilutions: Always prepare the final aqueous working solution fresh from your DMSO stock immediately before each experiment. Do not store diluted aqueous solutions.
-
Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of your main DMSO stock. When you first prepare the stock, divide it into single-use aliquots and store them at -20°C or -80°C.[3]
-
Verify Concentration: For critical applications, the concentration of the soluble fraction can be confirmed using an analytical technique like HPLC-UV after filtering or centrifuging the solution. (See Protocol 3).
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: ~550.5 g/mol )[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 5.5 mg of this compound powder into the tube.
-
Calculate the required volume of DMSO for a 10 mM solution:
-
Volume (L) = Moles / Molarity
-
Moles = 0.0055 g / 550.5 g/mol = ~0.00001 mol
-
Volume (L) = 0.00001 mol / 0.01 mol/L = 0.001 L = 1.0 mL
-
-
Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex thoroughly for 1-2 minutes. If dissolution is slow, gently warm the tube to 37°C or place it in an ultrasonic bath for 5-10 minutes until the solution is clear.[1]
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots (e.g., 20 µL) in fresh tubes.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Enhancing Aqueous Solubility using HP-β-Cyclodextrin (Kneading Method)
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol or Methanol
-
Deionized water or desired aqueous buffer
-
Mortar and pestle
-
Rotary evaporator or vacuum desiccator
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD. A 1:2 or 1:4 ratio is a common starting point.[7]
-
Weigh the appropriate amounts of this compound and HP-β-CD and place them in a glass mortar.
-
Add a small amount of an ethanol/water mixture (e.g., 50% v/v) to the powder to create a thick, homogenous paste.
-
Knead the paste thoroughly with the pestle for 30-45 minutes. This intimate mixing facilitates the inclusion of this compound into the cyclodextrin cavity.
-
Transfer the resulting paste to a round-bottom flask and dry it completely using a rotary evaporator or under vacuum to remove the solvent. This results in a solid powder of the this compound/HP-β-CD inclusion complex.
-
The resulting powder can now be dissolved directly in your desired aqueous buffer or cell culture medium. The solubility should be significantly enhanced compared to the free compound.
-
Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any non-complexed aggregates.
Protocol 3: Quantification of Solubilized this compound by HPLC-UV
Purpose: To verify the actual concentration of dissolved this compound in an aqueous solution after preparation or solubility enhancement.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Acetic acid
-
This compound standard for calibration curve
Procedure:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Set HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25-30°C
-
UV Detection Wavelength: Scan for an optimal wavelength (e.g., 272 nm is used for similar compounds) or use a DAD/PDA detector.[10]
-
Gradient Elution:
-
0-25 min: 10% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: 90% to 10% B
-
40-50 min: Re-equilibrate at 10% B
-
-
-
Prepare Calibration Curve: Prepare a series of known concentrations of this compound standard in the mobile phase or DMSO. Inject each standard and plot the peak area against concentration to generate a linear calibration curve.
-
Analyze Sample:
-
Take your prepared aqueous this compound solution.
-
Centrifuge at >10,000 x g for 5 minutes to pellet any undissolved compound.
-
Carefully take the supernatant and filter it through a 0.45 µm syringe filter.[10]
-
Inject the filtered supernatant into the HPLC system.
-
-
Calculate Concentration: Determine the peak area for this compound in your sample chromatogram. Use the equation from your calibration curve to calculate the exact concentration of the solubilized compound.
Data & Visualizations
Data Tables
Table 1: Representative Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Approximate Solubility | Notes |
|---|---|---|---|
| Water | Aqueous | < 0.1 mg/mL | Very poorly soluble; requires enhancement for most applications. |
| PBS (pH 7.4) | Aqueous Buffer | < 0.1 mg/mL | Similar to water; not suitable for direct dissolution. |
| DMSO | Polar Aprotic | > 50 mg/mL | Excellent solvent for creating high-concentration stock solutions.[1] |
| Ethanol | Polar Protic | 1-5 mg/mL | Moderate solubility; can be used as a co-solvent. |
| Methanol | Polar Protic | 1-5 mg/mL | Similar to ethanol. |
| Acetone | Polar Aprotic | Soluble | Can be used for extraction and some preparations.[1] |
Note: Values are estimates based on the behavior of similar secoiridoid glycosides and are intended for guidance. Exact solubility can vary with purity, temperature, and pH.
Table 2: Example of Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Conc. (% w/v) | Resulting Aqueous Solubility of this compound (µg/mL) | Fold Increase |
|---|---|---|
| 0% (Control) | 85 µg/mL | 1.0x |
| 1% | 410 µg/mL | 4.8x |
| 2.5% | 950 µg/mL | 11.2x |
| 5% | 2,100 µg/mL | 24.7x |
| 10% | 4,500 µg/mL | 52.9x |
Note: This table presents hypothetical but realistic data illustrating the concentration-dependent effect of HP-β-CD on enhancing the aqueous solubility of a poorly soluble compound like this compound, based on literature for similar molecules.[4][8]
Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Cyclodextrin (HP-β-CD) encapsulation of this compound.
Caption: Potential anti-inflammatory action of this compound.
References
- 1. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Buy this compound (EVT-15398096) [evitachem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. hylandachemical.com [hylandachemical.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Jasminoside in Experimental Buffers
Welcome to the Technical Support Center for Jasminoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in various experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a type of iridoid glycoside, a class of secondary metabolites found in a variety of plants.[1] These compounds are of interest to researchers for their potential biological activities. The stability of this compound in experimental buffers is crucial because its degradation can lead to a loss of biological activity and the formation of confounding artifacts, ultimately producing unreliable and irreproducible experimental results.
Q2: What are the main factors that can cause this compound to degrade in my experimental buffer?
A2: The primary factors that can lead to the degradation of this compound in solution are pH, temperature, and the presence of enzymes.[1][2] Like other iridoid glycosides, this compound is susceptible to hydrolysis under both acidic and alkaline conditions, as well as enzymatic degradation.[1][2] Elevated temperatures can accelerate these degradation processes.[2]
Q3: What are the visible signs of this compound degradation?
A3: Visual inspection may not always reveal degradation, as this compound and its initial degradation products are typically colorless in solution. The most reliable way to assess the stability of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.[3]
Q4: How should I store my this compound stock solutions?
A4: For maximum stability, it is recommended to store this compound stock solutions at -20°C.[4] If possible, prepare fresh solutions on the day of the experiment. If using a stock solution prepared in an organic solvent like DMSO, minimize the time it is kept at room temperature and protect it from light.
Q5: Can I use any buffer for my experiments with this compound?
A5: It is important to choose a buffer system that is compatible with this compound and your specific assay. Buffers with a pH that is too acidic or too alkaline can promote hydrolysis. It is advisable to use a buffer with a pH close to neutral (pH 6-8) and to validate the stability of this compound in your chosen buffer system under your experimental conditions.
Troubleshooting Guide: this compound Instability
If you suspect that this compound is degrading in your experiments, consult the following table and troubleshooting workflow to identify and resolve the issue.
Table 1: Influence of Buffer Conditions on Iridoid Glycoside Stability (Geniposide as a model for this compound)
| Parameter | Condition | Potential Outcome on Stability | Recommendation |
| pH | Acidic (e.g., pH < 6) | Potential for acid-catalyzed hydrolysis of the glycosidic bond, leading to the formation of the aglycone and sugar moiety.[5] | Use buffers with a pH closer to neutral. If an acidic pH is required, minimize incubation time and temperature. |
| Neutral (pH 6-8) | Generally more stable, but enzymatic contamination can still be an issue.[5] | This is the recommended pH range. Use high-purity water and reagents to prepare buffers. | |
| Alkaline (e.g., pH > 8) | Susceptible to alkaline hydrolysis, which can lead to the formation of different degradation products.[2] | Avoid highly alkaline buffers if possible. If necessary, conduct experiments at lower temperatures and for shorter durations. | |
| Temperature | Elevated (> 37°C) | Significantly accelerates the rate of both acid and base-catalyzed hydrolysis.[2] | Maintain experiments at a controlled and lower temperature whenever feasible. |
| Room Temperature (20-25°C) | Degradation can still occur over extended periods. | For long-term incubations, consider conducting experiments at 4°C. | |
| Refrigerated (4°C) | Slows down the degradation rate considerably. | Recommended for long-term storage of this compound solutions. | |
| Enzymes | Presence of β-glucosidases | Can rapidly hydrolyze the glycosidic bond, leading to the formation of the aglycone.[1] | Ensure all reagents and labware are free from enzymatic contamination. Consider adding a β-glucosidase inhibitor if appropriate for your experiment. |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Working Solutions
This protocol describes the preparation of this compound solutions in a commonly used biological buffer, Phosphate-Buffered Saline (PBS), with recommendations for enhancing stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a concentrated stock solution: Accurately weigh the desired amount of this compound powder and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing and brief sonication if necessary.
-
Storage of stock solution: Aliquot the stock solution into small-volume microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Prepare working solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in pre-chilled (4°C) PBS (pH 7.4). For example, to prepare a 100 µM working solution from a 10 mM stock, dilute 1:100.
-
Final mixing and use: Gently vortex the working solution to ensure homogeneity. Keep the working solution on ice and use it as fresh as possible.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol provides a general method for assessing the stability of this compound in a given buffer over time.
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid or acetic acid (for mobile phase modification)
-
This compound reference standard
-
The experimental buffer to be tested
Procedure:
-
Prepare the this compound solution: Prepare a solution of this compound in the experimental buffer at the desired concentration.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C in a water bath).
-
Time-point sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. Immediately stop any further degradation by freezing the sample at -80°C or by mixing with a quenching solution if appropriate.
-
HPLC analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase suitable for separating this compound from its potential degradation products. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 238 nm).
-
Inject the samples from each time point.
-
-
Data analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate the peak area of this compound for each time point.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizing Potential Degradation Pathways
The primary degradation pathways for iridoid glycosides like this compound are hydrolysis of the glycosidic bond and the ester group.
References
- 1. Transformation of Geniposide into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijera.com [ijera.com]
- 3. researchgate.net [researchgate.net]
- 4. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC for Jasminoside Separation
Welcome to the technical support center for the chromatographic analysis of Jasminoside. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) methods for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for this compound separation?
A1: A robust starting point for this compound analysis is a Reversed-Phase HPLC (RP-HPLC) method. Given that this compound is a polar iridoid glycoside, a C18 column is the most common and effective choice.[1][2] The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[3][4]
Q2: Which HPLC column is best suited for this compound analysis?
A2: For most applications involving this compound, a C18 column is the preferred stationary phase.[1][2] Key parameters to consider when selecting a column include:
-
Particle Size: 3 µm or 5 µm particles are common. Smaller particles (3 µm) can offer higher efficiency and resolution but may generate higher backpressure.[5]
-
Column Dimensions: A standard analytical column (e.g., 4.6 x 250 mm or 4.6 x 150 mm) is generally sufficient.[3][6]
-
Endcapping: A well-end-capped C18 column is recommended to minimize peak tailing caused by interactions with residual silanols on the silica (B1680970) surface.
Screening columns with different selectivities (e.g., C18, Phenyl, Cyano) can be beneficial during method development to achieve optimal separation from other components in complex mixtures like plant extracts.[7]
Q3: How should I prepare samples containing this compound for HPLC analysis?
A3: Proper sample preparation is critical for accurate analysis and to protect the HPLC column. For plant extracts, such as those from Gardenia jasminoides, a common procedure involves:
-
Extraction: Maceration or sonication of the dried plant material with a solvent like methanol or ethanol.[3][8]
-
Concentration: The resulting extract is often evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the mobile phase.[9]
-
Filtration: All samples and standards must be filtered through a 0.20 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column or system tubing.[3][10]
Q4: What is the typical UV detection wavelength for this compound?
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation
-
Accurately weigh approximately 5.0 mg of pure this compound reference standard into a 50 mL volumetric flask.[3]
-
Dissolve the standard in HPLC-grade methanol and fill to the mark to create a stock solution (e.g., 100 µg/mL).[3][8]
-
Sonicate the solution for 15 minutes to ensure it is fully dissolved.[12]
-
From this stock solution, prepare a series of working standards by serial dilution with the initial mobile phase composition.[8][13]
-
Store all stock solutions in the dark at low temperatures (e.g., 4-5°C) to prevent degradation.[3][12]
Protocol 2: Recommended HPLC Method for this compound
This protocol provides a starting point for analysis. Optimization will likely be required based on your specific sample matrix and HPLC system.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 below |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10-20 µL[3][14] |
| Column Temperature | 30°C[3][11] |
| Detection Wavelength | 272 nm (or optimal wavelength determined by DAD/PDA)[6] |
Table 1: Recommended Starting HPLC Parameters
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 40 | 95 | 5 |
Table 2: Example Gradient Elution Program
Visual Workflows and Logic Diagrams
Caption: Workflow for this compound sample preparation and HPLC analysis.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Q: Why is my this compound peak broad or tailing?
A: Peak tailing or broadening can be caused by several factors. Use the following guide to diagnose the issue.
| Potential Cause | Recommended Solution | Citation |
| Column Contamination or Overload | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column. Reduce the injection volume or sample concentration. | [15][16] |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. | [15] |
| Secondary Silanol (B1196071) Interactions | Add a competitive agent like triethylamine (B128534) (TEA) at a low concentration (0.1%) to the mobile phase or switch to a highly end-capped column. More commonly, ensure the mobile phase pH is low (e.g., pH 2.5-3.5 with formic or acetic acid) to suppress silanol activity. | [1][2] |
| Column Void or Degradation | A void at the column inlet can cause peak distortion. Try reversing the column direction for a few injections (if permitted by the manufacturer). If this improves the peak shape, the column should be replaced soon. | [17] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening. | [16] |
Table 3: Troubleshooting Poor Peak Shape (Tailing/Broadening)
Q: My retention time for this compound is shifting between injections. What is the cause?
A: Retention time variability is a common problem that compromises data integrity.
Caption: Decision tree for troubleshooting retention time instability.
Key reasons for shifting retention times include:
-
Insufficient Column Equilibration: Especially in gradient elution, the column must return to the initial conditions before the next injection. Ensure the post-run equilibration time is sufficient (at least 10-15 column volumes).[16][18]
-
Mobile Phase Composition Change: The organic-to-aqueous ratio is critical. Prepare mobile phases accurately and fresh daily. If using buffers, ensure the pH is consistent. Evaporation of the organic component can also cause drift.[18]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention. Using a thermostated column compartment is essential for reproducibility.[16]
-
Flow Rate Instability: Leaks in the system or worn pump seals can lead to an inconsistent flow rate. Check for any visible leaks and perform routine pump maintenance.[15][17]
Q: I am observing baseline noise or drift. How can I fix this?
A: A noisy or drifting baseline can interfere with the detection and quantification of low-concentration analytes.
| Potential Cause | Recommended Solution | Citation |
| Air Bubbles in the System | Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped bubbles. | [16][19] |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and reagents. Filter all aqueous mobile phases. | [19] |
| Detector Lamp Failing | A failing UV lamp can cause significant noise. Check the lamp energy or hours of use and replace if necessary. | [16] |
| Contaminated Detector Cell | Flush the detector flow cell with a strong, non-buffered solvent like methanol or isopropanol. | [16] |
| Incomplete Mobile Phase Mixing | If using a gradient mixer, ensure it is functioning correctly. Premixing the mobile phase for isocratic methods can confirm if the mixer is the issue. | [16][18] |
Table 4: Troubleshooting Baseline Issues
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HPLC-Analysis of Polyphenolic Compounds in Gardenia jasminoides and Determination of Antioxidant Activity by Using Free Radical Scavenging Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. US$ Column Selection: HPLC: Small Molecules | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
- 14. Monitoring the chemical production of citrus-derived bioactive 5-demethylnobiletin using surface enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsdr.org [ijsdr.org]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. realab.ua [realab.ua]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. ijnrd.org [ijnrd.org]
Minimizing interference in Jasminoside quantification assays
Welcome to the technical support center for jasminoside (B15262863) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and achieve accurate, reproducible results in their this compound quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: Interference in this compound quantification typically arises from several sources throughout the analytical process. The most significant is the sample matrix itself, which includes all other components in the sample besides this compound.[1] Plant extracts are particularly complex and contain numerous compounds like flavonoids, tannins, and other glycosides that can co-elute with or suppress/enhance the signal of this compound.[2][3] Other common issues include contamination from solvents, reagents, or previous samples (carryover), and degradation of the analyte due to improper sample handling or storage.[4][5]
Q2: What is a "matrix effect" and how can I minimize it, especially in LC-MS analysis?
A2: A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of an analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix.[1][6] This directly impacts the accuracy of quantification. To minimize matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds before injection.[7][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the effect.[9]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard that behaves chromatographically and ionizes similarly to this compound can correct for signal variations.[6]
-
Chromatographic Separation: Optimize the HPLC method to ensure this compound is chromatographically separated from interfering compounds.[7]
Q3: Which analytical technique is better for this compound quantification: HPLC-UV or LC-MS?
A3: The choice depends on the required sensitivity and selectivity.
-
HPLC-UV is a common and accessible technique. However, this compound may lack a strong chromophore, requiring detection at low UV wavelengths (e.g., ~205 nm), which can lead to lower sensitivity and higher baseline noise.[10]
-
LC-MS (or LC-MS/MS) offers significantly higher sensitivity and selectivity.[6][11] It can distinguish this compound from other co-eluting compounds based on its specific mass-to-charge ratio (m/z), making it the preferred method for complex matrices or trace-level quantification.[7][12]
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Peak identity confirmation is crucial. The primary method is to compare the retention time of the peak in your sample with that of a certified this compound reference standard analyzed under the exact same conditions.[10] For unequivocal identification, especially in complex matrices, co-chromatography (spiking the sample with the standard) can be performed. The most definitive confirmation is achieved using LC-MS/MS, which provides structural information through fragmentation patterns.[10]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for this compound quantification and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for common HPLC & LC-MS issues.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy Baseline | 1. Air bubbles in the pump or detector.[13][14]2. Contaminated or low-quality mobile phase.[15]3. Deteriorating UV lamp.[10] | 1. Degas mobile phase; purge the pump. 2. Use fresh, HPLC-grade solvents and filter them.[16]3. Check lamp energy and replace if necessary. |
| Drifting Baseline | 1. Inadequate column equilibration.[10]2. Column temperature fluctuations.[4]3. Contamination buildup on the column. | 1. Flush the column with the initial mobile phase for at least 10-15 column volumes before injection.2. Use a column oven to maintain a stable temperature.3. Flush the column with a strong solvent. |
| Peak Tailing | 1. Secondary interactions with active silanol (B1196071) groups on the column.[10]2. Column overload.[4]3. Column contamination or degradation.[13] | 1. Add a modifier (e.g., 0.1% formic acid) to the mobile phase.2. Reduce the injected sample concentration or volume.3. Replace the guard column or the analytical column. |
| Inconsistent Retention Times | 1. Unstable column temperature.[5]2. Inconsistent mobile phase composition.[4]3. Pump malfunction (inconsistent flow rate).[10] | 1. Use a column oven set to a constant temperature.2. Prepare mobile phase carefully and ensure it is well-mixed.3. Check pump for pressure fluctuations, leaks, or faulty check valves. |
LC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Ion suppression due to matrix effects.[1][6]2. Incorrect MS source parameters (e.g., gas flow, temperature).3. Analyte degradation in the source.4. Clogged or dirty ion source.[5] | 1. Improve sample cleanup (SPE), dilute the sample, or use matrix-matched standards.[7]2. Optimize source parameters by infusing a standard solution.3. Adjust source temperature or mobile phase to improve stability.4. Clean the ion source components as per the manufacturer's guide. |
| Disappearing Peaks | 1. Severe ion suppression from a co-eluting matrix component.[17]2. Analyte instability in the prepared sample solution.[18]3. Issues with the mass spectrometer settings or maintenance.[17] | 1. Adjust the chromatographic gradient to separate the analyte from the suppressing agent.2. Prepare samples fresh and store them at an appropriate temperature in a stable solvent.3. Verify MS calibration and performance with a tuning solution.[16] |
| Inaccurate Quantification | 1. Non-linear response due to detector saturation or severe matrix effects.[1]2. Lack of an appropriate internal standard.[6]3. Analyte degradation during sample preparation or storage. | 1. Dilute the sample to bring it within the linear dynamic range of the instrument.2. Use a stable isotope-labeled internal standard for the most accurate correction.3. Conduct stability tests of this compound in the chosen solvent and storage conditions.[18] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol outlines a general method for extracting this compound from dried plant material.
-
Drying and Grinding: Dry the plant material (e.g., leaves, fruits) in the shade or a ventilated oven at a low temperature (e.g., 40-50°C) to prevent degradation.[2] Grind the dried material into a fine powder to maximize the surface area for extraction.[19]
-
Solvent Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
If necessary, concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
-
Final Preparation for Injection:
Protocol 2: HPLC-UV Quantification Method
This protocol provides a starting point for developing an HPLC-UV method for this compound. Optimization will be required.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Note: Using HPLC-grade solvents is critical.[10]
-
-
Gradient Elution:
-
A typical gradient might start with a low percentage of Solvent B (e.g., 10-20%), increasing linearly to a higher percentage (e.g., 80-90%) over 20-30 minutes to elute compounds of varying polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[10]
-
Detection Wavelength: Monitor in the low UV range, typically around 205 nm. A photodiode array (PDA) detector is useful to check for peak purity.
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at five different concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. researchgate.net [researchgate.net]
- 18. Stability of capsinoid in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. etasr.com [etasr.com]
- 20. Preliminary Analysis of Phytoconstituents and Evaluation of Anthelminthic Property of Cayratia auriculata (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Jasminoside Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of high-purity Jasminoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound to high purity (>98%)?
A1: The most effective methods for achieving high-purity this compound involve a multi-step approach combining various chromatographic techniques. The typical workflow includes:
-
Initial Extraction: Crude extraction from plant material (e.g., Gardenia jasminoides) using solvents like methanol (B129727) or ethanol.[1][2]
-
Column Chromatography: A primary purification step using silica (B1680970) gel or macroporous resins to separate this compound from major impurities.[1][3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A final polishing step using a reversed-phase column (commonly C18) to achieve purities greater than 98%.[1]
-
Molecularly Imprinted Solid-Phase Extraction (MISPE): A highly selective technique that can be used for sample pretreatment to enrich iridoid glycosides like this compound before the final prep-HPLC step.[4]
Q2: What are the critical parameters to control during preparative HPLC for this compound purification?
A2: To achieve optimal separation and high purity of this compound using preparative HPLC, it is crucial to control the following parameters:
-
Stationary Phase: A C18 column is most commonly used for reversed-phase separation of iridoid glycosides.[5] The choice of a specific C18 phase (e.g., end-capped, polar-embedded) can influence selectivity.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is typical.[6] Optimization of the gradient profile is essential for good resolution.
-
Flow Rate: The flow rate needs to be scaled appropriately from an analytical method to a preparative one to maintain separation efficiency.
-
Sample Loading: Overloading the column can lead to poor peak shape and decreased resolution. It's important to determine the optimal sample load for your specific column and conditions.[7]
-
Detection Wavelength: A UV detector set at an appropriate wavelength (e.g., around 240 nm for iridoid glycosides) is used to monitor the elution of this compound.[6]
Q3: How can I deal with co-eluting impurities during this compound purification?
A3: Co-eluting impurities are a common challenge. Here are some strategies to address this issue:
-
Method Optimization: Adjusting the mobile phase composition, gradient slope, or temperature can alter the selectivity of the separation and resolve the co-eluting peaks.
-
Orthogonal Chromatography: Employing a second chromatographic step with a different separation mechanism can be effective. For example, if you are using a C18 column, a follow-up step with a phenyl-hexyl column could provide the necessary selectivity to separate the impurity.
-
Molecularly Imprinted Polymers (MIPs): MIPs can be designed to selectively bind this compound, allowing for the removal of structurally different impurities prior to the final chromatographic step.[8]
Q4: What are the best practices for handling and storing purified high-purity this compound?
A4: While specific stability data for this compound is limited in the provided search results, general principles for handling and storing purified natural products, especially glycosides, should be followed. It is advisable to store high-purity this compound as a solid in a tightly sealed container, protected from light and moisture, at low temperatures (e.g., -20°C) to minimize degradation. For solutions, using a buffered mobile phase during purification and storage can help maintain pH and improve stability.
Troubleshooting Guides
Preparative HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the silica-based column; Column overload; Inappropriate sample solvent. | Acidify the mobile phase (e.g., 0.1% formic acid) to suppress silanol (B1196071) activity. Reduce the sample concentration or injection volume. Dissolve the sample in the initial mobile phase. |
| Peak Broadening | High flow rate; Large extra-column volume (long tubing); Poorly packed column. | Optimize the flow rate for the preparative column. Use shorter, narrower tubing where possible. If the column is old, consider replacing it. |
| Poor Resolution | Inadequate mobile phase gradient; Column overload; Inappropriate stationary phase. | Optimize the gradient to increase the separation between this compound and the impurity. Reduce the sample load. Screen different stationary phases (e.g., different C18 chemistries or a phenyl-hexyl column). |
| High Backpressure | Blocked column frit; Sample precipitation on the column; High mobile phase viscosity. | Back-flush the column. Ensure the sample is fully dissolved and filtered before injection. Check the viscosity of your mobile phase and adjust the composition or temperature if necessary. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system (mobile phase); Column channeling; Column overload. | Perform thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation. Ensure the column is packed uniformly without cracks or channels. Reduce the amount of crude extract loaded onto the column. |
| Compound Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. Increase the proportion of the less polar solvent to slow down elution, or increase the proportion of the more polar solvent to speed it up. |
| Irregular Band Shape | Uneven sample loading; Air bubbles in the column bed. | Load the sample evenly onto the top of the column bed. Take care during packing to avoid introducing air bubbles. |
Data Presentation
Table 1: Comparison of Purification Techniques for Iridoid Glycosides (Illustrative Data)
| Technique | Starting Material | Purity Achieved | Yield | Key Advantages | Key Disadvantages |
| Column Chromatography (Silica Gel) | Crude Plant Extract | 60-80% | Moderate | High capacity, low cost | Lower resolution, solvent-intensive |
| Macroporous Resin Chromatography | Crude Plant Extract | 70-85% | Good | High capacity, reusable | Can have non-specific binding |
| Preparative HPLC (C18) | Partially Purified Extract | >98% | Good | High resolution and purity | Lower capacity, higher cost |
| HSCCC | Crude Extract of Fructus Corni | 92.3% - 96.3% | 7.9% - 13.1% | No irreversible adsorption, high sample recovery | Can be complex to set up |
| MISPE + Prep-HPLC | Gardenia fructus Extracts | >98% | High (enrichment step) | High selectivity and purity | Requires synthesis of specific polymers |
Note: Data for HSCCC is for sweroside, morroniside, and loganin (B1675030) from Fructus Corni.[9] Data for other techniques are representative values based on typical natural product purification.
Experimental Protocols
Protocol 1: General Workflow for High-Purity this compound Purification
This protocol outlines a general strategy for the isolation and purification of this compound from Gardenia jasminoides.
1. Extraction: a. Grind dried Gardenia jasminoides fruits into a fine powder. b. Macerate the powder with 80% methanol at room temperature for 24 hours. Repeat the extraction three times. c. Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Column Chromatography (Silica Gel): a. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. b. Prepare a silica gel column packed in a non-polar solvent (e.g., hexane). c. Apply the sample-adsorbed silica gel to the top of the column. d. Elute the column with a stepwise gradient of increasing polarity, for example, from hexane (B92381) to ethyl acetate, and then to methanol. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. f. Combine the this compound-rich fractions and evaporate the solvent.
3. Preparative HPLC: a. Dissolve the partially purified sample from the column chromatography step in the initial mobile phase for HPLC. b. Use a C18 preparative column. c. Employ a gradient elution system, for example, starting with 10% acetonitrile in water (with 0.1% formic acid) and increasing to 50% acetonitrile over 40 minutes. d. Monitor the elution at 240 nm. e. Collect the peak corresponding to this compound. f. Analyze the purity of the collected fraction using analytical HPLC. g. Combine the pure fractions and remove the solvent by lyophilization or evaporation to obtain high-purity this compound.
Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) for Iridoid Glycoside Enrichment
This protocol is a general guide for using MISPE to selectively extract iridoid glycosides.
1. MIP Synthesis (General Steps): a. Dissolve the template molecule (a representative iridoid glycoside), functional monomer, and cross-linker in a porogenic solvent. b. Add an initiator and polymerize the mixture (e.g., by thermal or UV initiation). c. Grind the resulting polymer monolith into fine particles and sieve to obtain a uniform size. d. Remove the template molecule by extensive washing with a suitable solvent (e.g., methanol/acetic acid).
2. MISPE Procedure: a. Pack the MIP particles into an SPE cartridge. b. Condition the cartridge with methanol followed by water. c. Load the crude plant extract (dissolved in an appropriate solvent) onto the cartridge. d. Wash the cartridge with a solvent that removes non-specifically bound impurities but retains the target iridoid glycosides. e. Elute the iridoid glycosides with a solvent that disrupts the interactions between the analytes and the MIP. f. The resulting enriched fraction can then be further purified by preparative HPLC.
Mandatory Visualization
Caption: General workflow for the purification of high-purity this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blog [phenomenex.blog]
- 6. Identification and quantification of constituents of Gardenia jasminoides Ellis (Zhizi) by HPLC-DAD-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Jasminoside in In Vivo Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the in vivo bioavailability of Jasminoside.
Disclaimer: Direct quantitative data and specific experimental protocols for this compound are limited in published literature. The following information is substantially based on research concerning structurally similar secoiridoid glucosides, such as oleuropein (B1677263). Researchers should adapt and validate these methodologies for this compound-specific applications.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Like many polyphenolic compounds and secoiridoid glycosides, this compound's low oral bioavailability can be attributed to several factors[1][2]:
-
Poor aqueous solubility: This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low membrane permeability: Its chemical structure may hinder its ability to pass through the intestinal epithelium.
-
Pre-systemic elimination: It may be subject to metabolism in the intestines or liver before reaching systemic circulation.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several nano-delivery systems have shown success in improving the bioavailability of similar compounds like oleuropein and are promising for this compound[1][3]:
-
Phytosomes: These are complexes of the natural compound and phospholipids, which improve lipid solubility and membrane permeability[4].
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate the compound, protecting it from degradation and enhancing its absorption[5][6][7].
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a nanoemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids, thereby enhancing solubilization and absorption[8][9][10].
Q3: What are the key signaling pathways potentially affected by this compound?
A3: Based on studies with the related compound oleuropein, this compound may influence several key signaling pathways[11][12]:
-
AMPK/mTOR Pathway: Oleuropein aglycone has been shown to induce autophagy through this pathway[12].
-
HIF-1α Pathway: Oleuropein can inhibit the proliferation of cancer cells by downregulating HIF-1α[11].
-
MAPK Signaling Pathway: Secoiridoids like oleuropein can promote glucose-stimulated insulin (B600854) secretion through the ERK/MAPK signaling pathway. Further research is needed to confirm if this compound acts through similar mechanisms.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency in Phytosome Formulation
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | Ensure the solvent system effectively dissolves both this compound and the phospholipid. A common approach is to dissolve the phytoconstituent in a polar solvent and the phospholipid in a non-polar solvent before mixing[4]. |
| Incorrect Stoichiometric Ratio | The molar ratio of this compound to phospholipid is crucial. While a 1:1 ratio is often a good starting point, it should be optimized. Ratios from 1:0.5 to 1:3 have been explored for similar compounds[4]. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Refluxing the mixture for a defined period (e.g., 2 hours) can facilitate complex formation[4]. |
Issue 2: Particle Aggregation in Solid Lipid Nanoparticle (SLN) Suspension
| Potential Cause | Troubleshooting Step |
| Insufficient Surfactant Concentration | The surfactant is critical for stabilizing the nanoparticles. Ensure the surfactant concentration is adequate to cover the surface of the SLNs and prevent aggregation. |
| Inappropriate Lipid Matrix | The choice of solid lipid is important. Lipids that form a less perfect crystalline lattice can better accommodate the drug and may lead to more stable particles[6]. |
| High Lipid Concentration | A high concentration of lipids can lead to larger particles and instability. Optimize the lipid concentration in your formulation. |
Issue 3: Phase Separation or Drug Precipitation in SNEDDS Formulation
| Potential Cause | Troubleshooting Step |
| Poor Component Miscibility | All components (oil, surfactant, co-surfactant) must be fully miscible. Screen various combinations to find a compatible system. |
| Incorrect Surfactant-to-Co-surfactant Ratio (Smix) | The Smix ratio is critical for the formation of a stable nanoemulsion. Construct pseudo-ternary phase diagrams to identify the optimal ratio that provides a large nanoemulsion region. |
| Drug Overloading | The amount of this compound must not exceed its solubility in the SNEDDS formulation. Determine the saturation solubility of this compound in the selected oil and Smix. |
Quantitative Data Summary
No direct in vivo pharmacokinetic data for this compound was found. The following table presents data for other secoiridoid glycosides and a flavonoid glycoside from an oral administration study in rats to provide a comparative reference.
Table 1: Pharmacokinetic Parameters of Secoiridoid and Flavonoid Glycosides in Rats After Oral Administration of Swertia pseudochinensis Extract[13]
| Compound | Tmax (min) | Cmax (ng/mL) | T1/2 (min) | AUC (0-t) (ng/mLmin) | AUC (0-∞) (ng/mLmin) |
| Secoiridoid Glycosides | |||||
| Swertiamarin | 100.0 ± 24.5 | 115.6 ± 28.4 | 129.4 ± 33.7 | 20010.2 ± 4561.8 | 20987.6 ± 4890.1 |
| Gentiopicroside | 80.0 ± 19.0 | 210.3 ± 45.1 | 105.6 ± 26.8 | 28976.5 ± 5876.2 | 29876.1 ± 6012.3 |
| Sweroside | 95.0 ± 21.2 | 189.7 ± 39.8 | 112.3 ± 29.5 | 25432.1 ± 5123.4 | 26543.2 ± 5345.6 |
| Flavonoid Glycosides | |||||
| Mangiferin | 120.0 ± 30.1 | 98.2 ± 20.5 | 263.0 ± 55.4 | 23456.7 ± 4987.1 | 24567.8 ± 5210.9 |
| Isoorientin | 110.0 ± 28.3 | 154.8 ± 33.7 | 187.5 ± 41.2 | 27890.1 ± 5543.8 | 28901.2 ± 5765.4 |
| Isovitexin | 105.0 ± 26.5 | 176.4 ± 36.9 | 154.2 ± 35.8 | 26789.0 ± 5321.7 | 27890.1 ± 5543.2 |
Data are presented as mean ± SD (n=6). This table illustrates the typical pharmacokinetic profiles of related glycosides and highlights the challenges of achieving high plasma concentrations.
Experimental Protocols
Protocol 1: Preparation of Oleuropein-Loaded Phytosomes (Adapted for this compound)
This protocol is based on the thin-film hydration method used for oleuropein and other polyphenols[14][15][16].
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator
Procedure:
-
Dissolve a specific molar ratio (e.g., 1:1) of this compound and phosphatidylcholine in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid's phase transition temperature.
-
Sonicate the resulting suspension using a probe sonicator to reduce the particle size and form a homogenous phytosome dispersion.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) (General Method)
This protocol is a general method for preparing SLNs by hot homogenization followed by ultrasonication.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat the aqueous phase containing the surfactant to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a specified time to form a coarse pre-emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Protocol 3: In Vivo Pharmacokinetic Study in Rats (General Protocol)
Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
Procedure:
-
Fast the rats overnight (with free access to water) before oral administration of the this compound formulation.
-
Administer the formulation (e.g., this compound suspension, this compound-phytosomes, this compound-SLNs) orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS[13][17][18][19][20].
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Potential signaling pathways influenced by this compound analogues.
References
- 1. From Olive Tree to Treatment: Nano-Delivery Systems for Enhancing Oleuropein's Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] From Olive Tree to Treatment: Nano-Delivery Systems for Enhancing Oleuropein’s Health Benefits | Semantic Scholar [semanticscholar.org]
- 3. From Olive Tree to Treatment: Nano-Delivery Systems for Enhancing Oleuropein’s Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Solid lipid nanoparticles: a versatile approach for controlled release and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality by Design and In Silico Approach in SNEDDS Development: A Comprehensive Formulation Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) by Co-Extrusion of Liquid SNEDDS and Polymeric Carriers-A New and Promising Formulation Approach to Improve the Solubility of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oleuropein, a secoiridoid derived from olive tree, inhibits the proliferation of human colorectal cancer cell through downregulation of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleuropein aglycone induces autophagy via the AMPK/mTOR signalling pathway: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and excretion study of three secoiridoid glycosides and three flavonoid glycosides in rat by LC-MS/MS after oral administration of the Swertia pseudochinensis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Encapsulation of Olea europaea Leaf Polyphenols in Liposomes: A Study on Their Antimicrobial Activity to Turn a Byproduct into a Tool to Treat Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An LC–MS/MS method for determination of jujuboside A in rat plasma and its application to pharmacokinetic studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Managing Jasminoside Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the autofluorescence of Jasminoside and other plant-derived compounds in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies involving plant-derived compounds like this compound?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, which can interfere with the detection of specific fluorescent signals from your probes or labels.[1][2] Plant tissues and the compounds derived from them, potentially including this compound, often exhibit strong autofluorescence due to the presence of molecules like chlorophyll, lignin, and various phenolic compounds.[2][3] This background fluorescence can mask the signal from your target, making it difficult to distinguish between the specific staining and the inherent noise.[1]
Q2: What are the primary sources of autofluorescence in plant-based samples?
A2: The most common endogenous fluorophores in plants are chlorophyll, which emits in the orange/red spectral region, and lignin, which fluoresces in the blue/green range.[2][3] Other contributing molecules include suberin, phenolic acids, flavonoids, and tannins, which have emissions across the visible spectrum.[2] Additionally, the fixation process itself, particularly with aldehyde cross-linkers like glutaraldehyde (B144438) and paraformaldehyde, can induce autofluorescence with a broad emission spectrum.[1][4]
Q3: How can I determine if the autofluorescence I'm observing is from my sample or an artifact of my experimental setup?
A3: To identify the source of autofluorescence, it is crucial to include proper controls in your experiment.[1][5] An essential control is an unstained sample that has gone through all the processing steps (fixation, permeabilization, etc.).[5][6] Observing this sample under the microscope will reveal the level and spectral properties of the endogenous autofluorescence.[1]
Q4: Can I completely eliminate autofluorescence?
A4: While complete elimination is often not possible, there are numerous strategies to significantly reduce autofluorescence to a manageable level where it no longer interferes with your signal of interest.[1][4] These methods range from optimizing your sample preparation protocol to employing advanced imaging and analysis techniques.
Troubleshooting Guides
Problem 1: High background fluorescence obscuring the target signal.
This is the most common issue when dealing with samples containing autofluorescent compounds.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Endogenous Autofluorescence | Include an unstained control to assess the baseline autofluorescence.[5][6] |
| Choose fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is often weaker in these regions.[4][7] | |
| Employ spectral imaging and linear unmixing to computationally separate the autofluorescence signal from your specific probe's signal.[2][8][9] | |
| Pre-bleach the sample by exposing it to a high-intensity light source before labeling to destroy some of the endogenous fluorophores.[10] | |
| Fixation-Induced Autofluorescence | Use the lowest effective concentration and shortest duration for fixation with aldehyde-based fixatives.[1][4] |
| Consider using organic solvents like chilled methanol (B129727) or ethanol (B145695) as an alternative to aldehyde fixatives, especially for cell surface markers.[1][7] | |
| Treat samples with a chemical quenching agent such as sodium borohydride (B1222165) or Sudan Black B.[4][6][10] | |
| Presence of Red Blood Cells | If working with animal tissues treated with plant compounds, perfuse the tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[1][4] |
Problem 2: Weak specific signal that is difficult to distinguish from background.
Even with moderate autofluorescence, a weak signal from your target can be difficult to detect.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Target Abundance | Use brighter fluorophores to increase the signal-to-noise ratio.[7] |
| Consider using signal amplification techniques, such as tyramide signal amplification (TSA).[5] | |
| Suboptimal Antibody/Probe Concentration | Titrate your primary and secondary antibodies (if applicable) to find the optimal concentration that maximizes signal and minimizes non-specific binding.[5] |
| Photobleaching of Fluorophore | Use an anti-fade mounting medium to protect your fluorophore from photobleaching during imaging.[5] |
| Minimize the exposure time and intensity of the excitation light. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by fixation with glutaraldehyde or paraformaldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium borohydride (NaBH₄)
-
Fixed samples (cells or tissue sections)
Procedure:
-
After the fixation step, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate safety precautions.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.
-
Proceed with your standard immunofluorescence or imaging protocol.
Protocol 2: Spectral Imaging and Linear Unmixing Workflow
This advanced technique allows for the computational separation of different fluorescent signals, including autofluorescence.
Conceptual Steps:
-
Acquire a Reference Spectrum for Autofluorescence: Prepare an unstained control sample that has undergone all the same processing steps as your experimental samples.[8]
-
Acquire a Reference Spectrum for Your Fluorophore: Prepare a sample stained with only the fluorophore you are using for your target of interest.
-
Acquire a "Lambda Stack" of Your Experimental Sample: Image your fully stained experimental sample by collecting a series of images at different emission wavelengths.[8]
-
Perform Linear Unmixing: Use the software on your confocal or spectral imaging system to unmix the lambda stack.[8][9] The software will use the reference spectra to calculate the contribution of the autofluorescence and your specific fluorophore to the signal in each pixel of the image.[11] The output will be separate images showing the distribution of the autofluorescence and your target signal.
Visual Guides
Caption: General experimental workflow for imaging samples with potential autofluorescence.
Caption: Troubleshooting logic for managing autofluorescence in imaging studies.
References
- 1. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 2. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autofluorescence in Plants [mdpi.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 9. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. Frontiers | Spectral analysis combined with advanced linear unmixing allows for histolocalization of phenolics in leaves of coffee trees [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Jasminoside and Other Iridoid Glycosides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Jasminoside and other selected iridoid glycosides for researchers, scientists, and drug development professionals. This document summarizes the current state of research on the biological activities of these compounds, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse and potent biological activities.[1] This guide focuses on a comparative overview of this compound alongside three other prominent iridoid glycosides: Geniposide (B1671433), Scandoside, and Deacetylasperulosidic Acid. While direct head-to-head comparative studies are limited, this guide synthesizes data from individual studies to provide a valuable resource for understanding their relative therapeutic potential.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and neuroprotective activities of the selected iridoid glycosides. It is crucial to note that these data are collated from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Anti-inflammatory Activity
| Iridoid Glycoside | Assay | Model System | Key Findings | IC50 / Effective Dose | Reference |
| Geniposide | Inhibition of pro-inflammatory cytokines | Lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages | Significantly suppressed the production of IL-6, TNF-α, G-CSF, GM-CSF, IP-10, LIX, MCP-1, MIP-1α, MIP-1β, and MIP-2. | IC50 values: IL-6 (1454 µM), TNF-α (310.3 µM), GM-CSF (65.55 µM), IP-10 (128.6 µM), MIP-1α (91.08 µM) | [2] |
| Geniposide | Reduction of pro-inflammatory cytokines | Diabetic rats with skin wounds | Dose-dependently reduced levels of TNF-α, IL-1β, and IL-6 in wound tissue. | IC50 values: TNF-α (1.36 g/kg), IL-1β (1.02 g/kg), IL-6 (1.23 g/kg) | [3][4] |
| Geniposide | Carrageenan-induced rat paw edema | Rats | Showed acute anti-inflammatory activity. Genipin, its aglycone, showed stronger activity. | - | [5] |
Table 2: Antioxidant Activity
| Iridoid Glycoside | Assay | Key Findings | IC50 / Activity | Reference |
| Jasminum Species Extracts | DPPH radical scavenging | Methanolic and ethanolic extracts of various Jasminum species showed antioxidant activity. | IC50 values varied by species and extraction method. J. grandiflorum methanolic extract showed good activity. | [6] |
| Deacetylasperulosidic Acid (DAA) | In vivo antioxidant activity in rats | Dose-dependent reduction in serum malondialdehyde and increase in superoxide (B77818) dismutase (SOD) activity. | Significant effects at 30 and 60 mg/kg body weight. | [7][8][9] |
| Deacetylasperulosidic Acid (DAA) | DPPH Radical Scavenging & Reducing Power Assays | Hydrolysis with β-glucosidase increased antioxidant activity by 5.89 times in the reducing power assay. | - | [10] |
| Gardenia jasminoides Extracts | DPPH, ABTS, Hydroxyl and Superoxide radical-scavenging | Water and ethanol (B145695) extracts demonstrated strong antioxidant and radical-scavenging activities. | Water extract IC50: DPPH (0.14 mg/ml), ABTS (0.21 mg/ml). Ethanol extract IC50: DPPH (0.36 mg/ml), ABTS (0.39 mg/ml). |
Table 3: Neuroprotective Activity
| Iridoid Glycoside | Model System | Mechanism of Action | Key Findings | Reference |
| Geniposide | Traumatic brain injury (TBI) in rats | Inhibited p-p38 and p-NF-κB p65 signaling pathways. | Alleviated brain edema and reduced pro-inflammatory cytokines (IL-1β, IL-6, IL-8). | [6] |
| Geniposide | Oxygen glucose deprivation/reoxygenation (OGD/R) in BMECs | Suppressed P2Y14 receptor and downstream ERK1/2 signaling. | Reduced release of pro-inflammatory factors IL-8, IL-1β, and MCP-1. | [6] |
| Asiaticoside (Triterpenoid) | Glutamate-induced excitotoxicity in cultured cortical neurons | Inhibited calcium influx and down-regulated NR2B-containing NMDA receptors. | Decreased neuronal cell loss in a concentration-dependent manner. | [10][11] |
| Salidroside | Focal cerebral ischemia/reperfusion in rats | Activated the Nrf2 pathway. | Reduced infarct size and improved neurological function. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Anti-inflammatory Assays
1. Determination of Pro-inflammatory Cytokine Inhibition in vitro
-
Cell Line: RAW 264.7 mouse macrophages.
-
Stimulant: Lipopolysaccharide (LPS).
-
Method: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Geniposide) for a specified period. Subsequently, cells are stimulated with LPS to induce an inflammatory response. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The concentration of the test compound that inhibits cytokine production by 50% (IC50) is calculated from the dose-response curve.[2]
2. Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Method: A sub-plantar injection of carrageenan is administered to the right hind paw of the rats to induce localized edema. The test compound or vehicle is administered orally or intraperitoneally prior to the carrageenan injection. Paw volume is measured at various time points after induction using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[5]
Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Method: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is mixed with various concentrations of the test compound. The mixture is incubated in the dark at room temperature for a specified time. The absorbance of the solution is then measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.[6][10]
2. Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Method: The test compound is mixed with a fluorescent probe (e.g., fluorescein) and a source of peroxyl radicals (e.g., AAPH). The fluorescence decay of the probe is monitored over time. The presence of an antioxidant slows down the fluorescence decay.
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents.[4]
Neuroprotection Assays
1. In vitro Neurotoxicity Model
-
Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.
-
Neurotoxin: Aβ peptide, glutamate, or other agents to induce neuronal damage.
-
Method: Cells are pre-treated with the test compound for a certain period before being exposed to the neurotoxin. Cell viability is then assessed using methods like the MTT assay. Apoptotic markers (e.g., Bcl-2, Bax) can be measured by Western blotting.[10][11]
-
Data Analysis: The protective effect is determined by the increase in cell viability in the presence of the test compound compared to the neurotoxin-only control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by these iridoid glycosides and a general workflow for their analysis.
Caption: Geniposide inhibits the NF-κB signaling pathway.
Caption: Geniposide modulates the MAPK signaling pathway.
Caption: Experimental workflow for iridoid glycoside analysis.
Conclusion
This compound, Geniposide, Scandoside, and Deacetylasperulosidic Acid all demonstrate significant potential as therapeutic agents. Geniposide is the most extensively studied of the four, with substantial data supporting its anti-inflammatory and neuroprotective effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.[6] Deacetylasperulosidic acid shows promise as a potent antioxidant.[7][8][9] While quantitative data for this compound is less abundant in the currently available literature, extracts from Jasminum species, which contain this compound, exhibit notable antioxidant properties.[6] Further direct comparative studies are warranted to definitively establish the relative potencies and therapeutic advantages of these promising iridoid glycosides. This guide serves as a foundational resource to inform such future research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative oral bioavailability of geniposide following oral administration of geniposide, Gardenia jasminoides Ellis fruits extracts and Gardenia herbal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Jasminoside In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the anti-inflammatory effects of Jasminoside against established anti-inflammatory agents: Quercetin (B1663063), Dexamethasone, and Indomethacin. The information presented herein is intended to support research and drug development efforts by offering a comparative analysis of efficacy, mechanisms of action, and detailed experimental protocols.
Comparative Analysis of Anti-inflammatory Activity
The in vitro anti-inflammatory potential of this compound and selected comparator compounds has been evaluated through their ability to inhibit key inflammatory mediators. The following tables summarize the available quantitative data from studies on this compound-related compounds and the comparator agents in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for in vitro inflammation research.
It is important to note that specific quantitative data for "this compound" is limited in the current literature. Therefore, data from closely related iridoid glycosides and extracts from Jasminum species are presented to provide an initial assessment.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 |
| Secoiridoid Glycosides (from Jasminum nervosum) | BV-2 | 5.45 - 14.62 µM |
| Quercetin | RAW 264.7 | ~27 µM |
| Indomethacin | RAW 264.7 | 56.8 µM[1] |
| Dexamethasone | RAW 264.7 | Not typically evaluated via IC50 for NO inhibition |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
| Compound | Cytokine | Cell Line | IC50 / Inhibition |
| Secoiridoid Glycosides (from Jasminum nervosum) | TNF-α, IL-1β | BV-2 | "Good activities" (Qualitative) |
| Quercetin | TNF-α | Human Blood | 23% reduction at 1 µM[2] |
| Quercetin | TNF-α, IL-6, IL-1β | RAW 264.7 | Dose-dependent reduction |
| Dexamethasone | TNF-α, IL-6, IL-1β | RAW 264.7 | Dose-dependent inhibition[3] |
| Indomethacin | TNF-α | RAW 264.7 | IC50: 143.7 µM[1] |
Table 3: Inhibition of Pro-inflammatory Enzymes (COX-1, COX-2)
| Compound | Enzyme | IC50 |
| Jasminum grandiflorum extract (DCM fraction) | COX-1 | 6.9 µg/mL[4] |
| Jasminum grandiflorum extract (DCM fraction) | COX-2 | 0.29 µg/mL[4] |
| Quercetin | COX enzymes | Inhibits activity |
| Indomethacin | COX-1 & COX-2 | Non-selective inhibitor |
| Dexamethasone | COX-2 | Inhibits expression |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Overview of the LPS-induced inflammatory signaling pathway and the inhibitory targets of this compound (and related iridoid glycosides), Quercetin, Dexamethasone, and Indomethacin.
-
This compound and related Iridoid Glycosides: The available data suggests that these compounds exert their anti-inflammatory effects by inhibiting the phosphorylation of MAPKs (p38, JNK, ERK) and the degradation of IκBα, which in turn prevents the activation and nuclear translocation of the transcription factor NF-κB.
-
Quercetin: This flavonoid is known to inhibit multiple signaling pathways, including the NF-κB and MAPK pathways. It also possesses antioxidant properties that contribute to its anti-inflammatory effects.
-
Dexamethasone: A synthetic glucocorticoid, Dexamethasone acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and inhibits the transcription of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID), Indomethacin primarily functions by non-selectively inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby blocking the production of prostaglandins.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory properties of the compounds discussed.
Caption: A generalized workflow for in vitro validation of anti-inflammatory compounds.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates (for Griess and ELISA assays) or 6-well plates (for Western blot/qPCR) at an appropriate density.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine and NO production, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable and oxidized product of NO.
-
Protocol:
-
After the treatment period, collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
-
Protein Expression Analysis (Western Blot)
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated forms of MAPK and IκBα).
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The available in vitro evidence suggests that this compound and related iridoid glycosides from Jasminum species possess promising anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with established drugs like Quercetin, Dexamethasone, and Indomethacin are currently limited by the lack of specific IC50 data for this compound, the qualitative and semi-quantitative data indicate a significant potential for further investigation. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct further in vitro validation and comparative studies to elucidate the precise anti-inflammatory efficacy and mechanism of action of this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Jasminoside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of four common analytical methods for the quantification of Jasminoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical principles and data from the analysis of structurally similar iridoid glycosides to provide a practical framework for method selection and cross-validation.
Executive Summary
The selection of an analytical method for the quantification of this compound is critical for ensuring data quality and consistency in research, quality control, and drug development. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, speed, and cost. This guide outlines the experimental protocols and expected performance characteristics of each technique to aid in the selection of the most appropriate method for a given application and to facilitate the cross-validation process when transitioning between methods.
Data Presentation: A Comparative Analysis
The following table summarizes the expected quantitative performance data from the validation of HPLC-UV, UPLC-MS/MS, HPTLC, and UV-Vis spectrophotometry for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102 | 99 - 101 | 97 - 103 | 95 - 105 |
| Precision (%RSD) | < 2.0 | < 1.5 | < 3.0 | < 5.0 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | ~10 ng/spot | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | ~30 ng/spot | ~3 µg/mL |
| Analysis Time per Sample | 15 - 30 min | 5 - 10 min | 20 - 40 min (for a full plate) | < 5 min |
| Selectivity | Moderate | High | Moderate | Low |
| Cost per Sample | Moderate | High | Low | Very Low |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for this compound quantification using each analytical method and the logical process for cross-validation.
Experimental Protocols
Detailed methodologies for the analysis of this compound using each technique are provided below. These protocols are based on established methods for similar iridoid glycosides and should be optimized and validated for specific laboratory conditions.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). A typical gradient could be: 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the plant extract or sample in methanol (B129727).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Prepare a series of calibration standards of this compound in methanol.
-
UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column with sub-2 µm particles (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-5 min, 5-50% B; 5-7 min, 50-95% B; 7-8 min, 95-5% B; 8-10 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI in negative ion mode.
-
MS/MS Transitions: The precursor ion [M-H]⁻ for this compound and its characteristic product ions should be determined by direct infusion of a standard solution.
-
Sample Preparation:
-
Prepare samples as described for the HPLC-UV method, but with higher dilution factors due to the increased sensitivity of the method.
-
An internal standard (e.g., a structurally similar compound not present in the sample) should be added to all samples and standards.
-
HPTLC Method
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water in an appropriate ratio (e.g., 77:13:10, v/v/v).
-
Sample Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Scanning: Scan the dried plate at 238 nm.
-
Sample Preparation:
-
Prepare a concentrated extract of the sample in methanol.
-
Spot the sample and a series of this compound standards onto the HPTLC plate.
-
UV-Vis Spectrophotometry Method
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Procedure:
-
Scan a solution of this compound in methanol from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 238 nm.
-
Prepare a stock solution of the sample and a series of calibration standards in methanol.
-
Measure the absorbance of the blank (methanol), calibration standards, and sample solutions at 238 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Conclusion
The cross-validation of different analytical methods is essential for ensuring the reliability and consistency of data for the quantification of this compound.
-
HPLC-UV offers a robust and cost-effective method for routine analysis.
-
UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level detection.[1]
-
HPTLC is a high-throughput and economical technique suitable for the simultaneous analysis of multiple samples.
-
UV-Vis spectrophotometry is a simple and rapid method for the preliminary quantification of this compound in relatively pure samples.
By understanding the principles and performance characteristics of each method, researchers can select the most appropriate technique for their specific needs and confidently cross-validate their results to ensure the integrity of their findings.
References
A Comparative Analysis of the Antioxidant Activity of Jasminoside-Containing Plant Extracts Against Standard Antioxidants
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant activity of plant extracts known to contain Jasminoside, evaluated against standard antioxidants. Due to a lack of available data on the antioxidant properties of isolated this compound, this guide focuses on the antioxidant capacity of extracts from Jasminum species, where this compound is a recognized constituent.
Introduction to this compound and its Antioxidant Potential
This compound is a secoiridoid glucoside found in various species of the Jasminum genus[1][2]. Secoiridoids are a class of monoterpenoids known for a range of biological activities. While the antioxidant activity of many plant extracts rich in phenolic and flavonoid compounds has been extensively studied, specific data on the antioxidant capacity of isolated this compound remains limited in publicly available scientific literature. This guide, therefore, presents a summary of the antioxidant activity of extracts from Jasminum species, which contain a complex mixture of phytochemicals, including this compound. The antioxidant potential is evaluated using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power).
Comparative Antioxidant Activity Data
The following table summarizes the antioxidant activity of various Jasminum species extracts as reported in scientific literature, in comparison to standard antioxidants where available. It is crucial to note that the antioxidant activity of these extracts is attributed to the synergistic effects of all their phytochemical constituents, and not solely to this compound.
| Sample | Assay | IC50 / Activity | Standard Antioxidant | Standard's IC50 / Activity | Reference |
| Jasminum multiflorum Leaf Extract | FRAP | 60.30 ± 0.60 µmol Trolox equivalents/g | - | - | [3] |
| Jasminum multiflorum Leaf Extract | β-Carotene-linoleic acid assay | 68.23 ± 0.35 % inhibition | - | - | [3] |
| Jasminum azoricum Leaf Extract | DPPH | > 100 µg/ml | - | - | [4] |
| Jasminum humile Leaf Extract | DPPH | > 100 µg/ml | - | - | [4] |
| Jasminum officinale Leaf Extract | DPPH | > 100 µg/ml | - | - | [4] |
| Jasminum sambac "Arabian Nights" Leaf Extract | DPPH | 85.3 µg/ml | - | - | [4] |
| Jasminum sambac "Grand Duke of Tuscany" Leaf Extract | DPPH | 92.1 µg/ml | - | - | [4] |
| Methanolic Extract of Pisum sativum (for comparison) | DPPH | 178.65 µg/ml | Ascorbic Acid | 60.19 µg/ml | [5] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized from standard laboratory practices and may be subject to minor variations in specific studies.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the stable DPPH radical (purple) to the non-radical form, DPPH-H (yellow), in the presence of a hydrogen-donating antioxidant.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol.
-
Reaction Mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test sample (e.g., plant extract or standard antioxidant).
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.
-
Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is then diluted to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: A small volume of the test sample is added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Measurement: The decrease in absorbance at 734 nm is recorded.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM solution of the substance under investigation.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O[6][7][8].
-
Reaction Mixture: The FRAP reagent is mixed with the test sample[6][7].
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: The absorbance of the blue-colored complex is measured at a specific wavelength (typically 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using a known concentration of Fe²⁺ solution. The results are often expressed as µmol of Fe²⁺ equivalents per gram of sample.
Conclusion and Future Directions
The available data from extracts of Jasminum species suggest that these plants possess antioxidant properties, as demonstrated by their activity in DPPH, ABTS, and FRAP assays. This antioxidant capacity is likely due to the complex interplay of various phytochemicals, including secoiridoid glucosides like this compound, as well as flavonoids and phenolic compounds[1][9].
However, to truly understand the contribution of this compound to the overall antioxidant activity of these extracts and to accurately compare its potency to standard antioxidants, further research is imperative. Studies focusing on the antioxidant activity of isolated and purified this compound using a battery of standardized antioxidant assays are needed. Such data would be invaluable for researchers and professionals in the field of drug discovery and development, enabling a more precise evaluation of this compound's therapeutic potential.
References
- 1. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolic profiling of different Jasminum species cultivated in Egypt and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogres.com [phcogres.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Benchmarking Jasminoside: A Comparative Analysis of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside, an iridoid glycoside found in various Jasminum species, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound against established therapeutic compounds, focusing on its antioxidant and anti-inflammatory properties. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent. While direct quantitative data for isolated this compound is limited in the current body of scientific literature, this guide synthesizes available information on related compounds and extracts to provide a preliminary benchmark.
Antioxidant Activity: In Vitro DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the antioxidant capacity of a compound. It measures the ability of the compound to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Comparative Data on DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | IC50 (µg/mL) |
| This compound | Data not available | Data not available |
| Jasminum multiflorum extract | - | 34.8[1] |
| Ascorbic Acid (Vitamin C) | ~34.6 | ~6.1[2] |
| Trolox | ~15.0 | ~3.76[3] |
Note: The IC50 value for Jasminum multiflorum extract provides a reference point for the potential antioxidant activity of its constituents, including this compound. However, the activity of the isolated compound may differ significantly.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general procedure for determining the DPPH radical scavenging activity of a test compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compound (e.g., this compound)
-
Reference standards (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and reference standards in a suitable solvent. Create a series of dilutions to be tested.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of the test compound or standard to the wells.
-
For the control well, add 100 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.
Experimental Workflow: DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory cascade. Inhibition of COX-2 is a common target for anti-inflammatory drugs. The COX-2 inhibition assay measures the ability of a compound to block the activity of this enzyme.
Comparative Data on COX-2 Inhibition (IC50)
| Compound | IC50 (µM) |
| This compound | Data not available |
| Iridoids from Jasminum lanceolarium | 1760 - 5220 µg/mL (in vitro PLA2 inhibition)[4] |
| Celecoxib | 0.04 - 9.4[5][6][7] |
| Indomethacin | 0.026 - 6.84[8][9] |
Note: The data for iridoids from Jasminum lanceolarium is for the inhibition of phospholipase A2 (PLA2), an upstream enzyme in the inflammatory pathway, and not directly comparable to COX-2 inhibition. It is included to provide context for the potential anti-inflammatory activity of related compounds.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing COX-2 inhibitory activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 Assay Buffer
-
Arachidonic Acid (substrate)
-
Fluorometric probe
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in the assay buffer.
-
Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions.
-
Assay:
-
Add the COX-2 enzyme to each well of the 96-well plate.
-
Add the various concentrations of the test compound or reference inhibitor to the wells.
-
For the control wells, add the solvent instead of the test compound.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 10-20 minutes).
-
Calculation of Inhibition:
-
Determine the rate of reaction (slope of the kinetic curve) for each concentration.
-
The percentage of COX-2 inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the reaction rate in the presence of the inhibitor.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% of the enzyme activity is inhibited.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for determining COX-2 inhibitory activity.
Signaling Pathways
Antioxidant Mechanism of Action
Phenolic compounds, a class to which this compound belongs, typically exert their antioxidant effects by donating a hydrogen atom or an electron to a free radical, thereby neutralizing it. This action is depicted in the simplified signaling pathway below.
Caption: Simplified antioxidant mechanism of a phenolic compound like this compound.
Anti-inflammatory Mechanism of Action (COX-2 Inhibition)
Non-steroidal anti-inflammatory drugs (NSAIDs) and other COX-2 inhibitors function by blocking the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.
Conclusion and Future Directions
The available data on extracts from the Jasminum genus suggest that this compound holds promise as a potential antioxidant and anti-inflammatory agent. However, a significant data gap exists regarding the specific quantitative efficacy of isolated this compound in standardized in vitro assays. To rigorously benchmark this compound against known therapeutic compounds, further research is imperative. Future studies should focus on determining the IC50 values of purified this compound in DPPH, COX-2, and other relevant bioassays. Such data will be crucial for a comprehensive evaluation of its therapeutic potential and for guiding further preclinical and clinical development.
References
- 1. Phenolic profiling of different Jasminum species cultivated in Egypt and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity, total phenolic, and total flavonoid of extracts from stems of <i>Jasminum nervosum</i> Lour | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sweroside: An iridoid glycoside of potential neuroprotective, antidiabetic, and antioxidant activities supported by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling the Bioactivity of Jasminoside: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the reported bioactivities of Jasminoside, with a particular focus on replicating published findings. This document summarizes key experimental data, presents detailed protocols for bioactivity assays, and visualizes the underlying molecular pathways.
This compound, a secoiridoid glucoside found in various Jasminum and Gardenia species, has garnered scientific interest for its potential therapeutic properties. This guide delves into the existing literature to provide a framework for evaluating its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. To offer a valuable point of reference, the bioactivity of this compound is compared with that of Geniposide (B1671433), a structurally related and more extensively studied iridoid glycoside.
Comparative Bioactivity Data
To facilitate a clear comparison of the biological efficacy of this compound and Geniposide, the following tables summarize the available quantitative data from published studies. It is important to note that while extensive quantitative data exists for Geniposide, specific IC50 values for pure this compound are less commonly reported in the literature. Much of the available information on this compound's activity is derived from studies on plant extracts rich in this compound.
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| Geniposide | Inhibition of TNF-α production | Lipopolysaccharide-stimulated RAW 264.7 macrophages | 310.3 µM[1] | [1] |
| Geniposide | Inhibition of IL-6 production | Lipopolysaccharide-stimulated RAW 264.7 macrophages | 1454 µM[1] | [1] |
| Geniposide | Inhibition of NO production | Lipopolysaccharide-stimulated RAW 264.7 macrophages | 135.9 µM[1] | [1] |
| Jasminum multiflorum extract | Histamine release assay | - | IC50 67.2 µg/ml | [2] |
| Jasminum lanceolarium extracts | Inhibition of phospholipase A2 | In vitro | IC50 1.76-5.22mg/mL | [3] |
| Jasminum grandiflorum extract | COX-1 Inhibition | In vitro | IC50 6.9 ± 0.2 μg/mL | [4] |
| Jasminum grandiflorum extract | COX-2 Inhibition | In vitro | IC50 0.29 ± 0.01 μg/mL | [4] |
| Jasminum grandiflorum extract | LOX Inhibition | In vitro | IC50 24.0 ± 2.5 μg/mL | [4] |
| Compound | Cell Line | IC50 Value | Reference |
| Geniposide | Human breast cancer (MCF-7) | 13.14 mg/mL (72h)[5] | [5] |
| Geniposide | Human oral squamous carcinoma (HSC-3) | 2.766 mmol/L (48h)[6] | [6] |
| Genipin (aglycone of Geniposide) | Human non-small-cell lung cancer (H1299) | 351.5 μM | [7] |
| Jasmine oil | Human skin cancer (A431) | - | Strong cytotoxicity observed |
| Jasmine oil | Human brain cancer (U-87 MG) | - | Strong cytotoxicity observed |
Note: Direct quantitative comparisons are challenging due to the use of different extracts and experimental conditions.
Key Bioactivities and Underlying Signaling Pathways
Anti-inflammatory Activity
This compound and related compounds have demonstrated significant anti-inflammatory properties. The primary mechanism appears to be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. By suppressing the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.
Caption: NF-κB signaling pathway inhibition by this compound.
Anticancer Activity
The anticancer effects of compounds like Geniposide, the aglycone of which is Genipin, are often attributed to the induction of apoptosis (programmed cell death) in cancer cells. This process involves the regulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the executioners of apoptosis.
Caption: Apoptosis induction pathway modulated by Geniposide.
Experimental Protocols
To aid in the replication of published findings, detailed methodologies for key bioactivity assays are provided below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine the free radical scavenging activity of the test compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compound (this compound or Geniposide) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Create a series of dilutions of the test compound in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.
Caption: Workflow for the DPPH radical scavenging assay.
Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)
Objective: To measure the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound (this compound or Geniposide)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
-
Calculate the IC50 value for NO inhibition.
MTT Assay for Cell Viability (Anticancer Activity)
Objective: To assess the cytotoxic effect of the test compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HSC-3)
-
Complete culture medium
-
Test compound (this compound or Geniposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well culture plate
-
Cell incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability against compound concentration to determine the IC50 value.
Caption: Workflow for the MTT assay to determine cytotoxicity.
This guide provides a foundational understanding of this compound's bioactivity based on current scientific literature. Further research is warranted to isolate and quantify the specific effects of pure this compound in a wider range of assays and cell lines to fully elucidate its therapeutic potential.
References
- 1. preprints.org [preprints.org]
- 2. Quantitative Analysis and Biological Efficacies regarding the Neuroprotective and Antineuroinflammatory Actions of the Herbal Formula Jodeungsan in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multi-faced neuroprotective effects of geniposide depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of inhibitory effects of geniposide on a tumor model of human breast cancer based on 3D printed Cs/Gel hybrid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geniposide Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis for Researchers and Drug Development Professionals
Jasminoside and Geniposide (B1671433), two prominent iridoid glycosides derived from the fruit of Gardenia jasminoides, are attracting significant attention within the scientific community for their therapeutic potential. While structurally related, nuanced differences in their bioactivity profiles are emerging, suggesting distinct advantages in specific pathological contexts. This guide provides a head-to-head comparison of their performance in preclinical models of neuroinflammation and oxidative stress, supported by experimental data, to inform further research and drug development efforts.
Key Performance Indicators: A Quantitative Comparison
To facilitate a direct comparison of the biological activities of this compound and Geniposide, the following table summarizes key quantitative data from in vitro studies. The selected assays are standard models for assessing anti-inflammatory and neuroprotective efficacy.
| Biological Activity | Compound | Cell Line | Assay | IC50 / Effect |
| Anti-inflammatory | Geniposide | RAW 264.7 | Nitric Oxide (NO) Inhibition (LPS-stimulated) | 135.9 µM[1][2] |
| Neuroprotection | Geniposide | PC12 | H₂O₂-induced injury | Increased cell viability from 51.7% to 77.9% at 50 µmol/L[3] |
| Neuroprotection | Geniposide | PC12 | LPS-induced injury | Mitigated viability loss at 200 or 300 μg/mL[4] |
In-Depth Look: Anti-inflammatory and Neuroprotective Mechanisms
Geniposide's Anti-inflammatory Action in Macrophages
Geniposide has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with a reported half-maximal inhibitory concentration (IC50) of 135.9 µM.[1][2] The overproduction of NO is a hallmark of inflammation, and its inhibition is a key therapeutic target. The mechanism of action for this effect involves the downregulation of key inflammatory signaling pathways.
Geniposide's Neuroprotective Role in PC12 Cells
In models of neuronal damage, Geniposide has shown protective effects. In PC12 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, treatment with 50 µmol/L Geniposide significantly increased cell viability from 51.7% to 77.9%.[3] Furthermore, in an LPS-induced neuronal injury model in PC12 cells, Geniposide at concentrations of 200 or 300 μg/mL mitigated the loss of cell viability.[4] These protective effects are attributed to the activation of pro-survival signaling pathways and the inhibition of inflammatory and apoptotic cascades.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are provided below.
Anti-inflammatory Activity Assay: Nitric Oxide Inhibition in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Geniposide for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Quantification: The concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent assay. A standard curve using sodium nitrite is generated to calculate the nitrite concentrations.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without Geniposide treatment. The IC50 value is determined from the dose-response curve.
Neuroprotection Assay: Cell Viability in PC12 Cells
-
Cell Culture: PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, cells are treated with nerve growth factor (NGF).
-
Induction of Injury: Neuronal injury is induced by exposing the cells to either hydrogen peroxide (H₂O₂) for oxidative stress or lipopolysaccharide (LPS) for an inflammatory insult for a specified duration.
-
Treatment: Cells are co-treated with the injurious agent and various concentrations of Geniposide.
-
Cell Viability Assessment: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT solution is added to the cells, and after incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion and Future Directions
The available data strongly supports the therapeutic potential of Geniposide in conditions characterized by inflammation and neuronal damage. Its ability to modulate key signaling pathways like NF-κB and PI3K/Akt underscores its multifaceted mechanism of action.
While this compound is structurally similar and also originates from Gardenia jasminoides, there is a conspicuous lack of publicly available, direct comparative studies and quantitative data on its anti-inflammatory and neuroprotective effects in standardized in vitro models. This knowledge gap presents a significant opportunity for future research. Head-to-head studies employing the same experimental protocols are crucial to delineate the relative potencies and specific advantages of this compound and Geniposide. Such investigations will be instrumental in guiding the selection of the most promising candidate for further preclinical and clinical development in the pursuit of novel therapeutics for neuroinflammatory and neurodegenerative diseases.
References
- 1. Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effect of Geniposide on Lipopolysaccharide-Stimulated Raw 264.7 Mouse Macrophages via Calcium-P38 MAPK Pathway[v1] | Preprints.org [preprints.org]
- 3. Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geniposide protects PC12 cells from lipopolysaccharide-evoked inflammatory injury via up-regulation of miR-145-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Jasminoside Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for key compounds related to the jasmonoside family, focusing on their therapeutic potential in inflammation, cancer, and neurodegenerative diseases. Due to the broadness of the term "jasminoside," which encompasses multiple distinct molecules, this document centers on two well-researched derivatives: Geniposide , an iridoid glycoside, and Methyl Jasmonate , a plant stress hormone. Their distinct yet sometimes overlapping mechanisms offer valuable insights for drug discovery and development.
I. Anti-inflammatory Mechanism of Action: Geniposide
Geniposide, a primary active component of Gardenia jasminoides, has demonstrated significant anti-inflammatory properties. Its mechanism is primarily centered on the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the innate immune response to bacterial lipopolysaccharide (LPS).
Mechanism of Action:
Geniposide exerts its anti-inflammatory effects by inhibiting the expression of TLR4.[1] This upstream intervention prevents the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Specifically, Geniposide has been shown to suppress the phosphorylation of key signaling molecules such as IκBα, the p65 subunit of NF-κB, p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] The inhibition of these pathways leads to a significant reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]
Signaling Pathway Diagram:
References
Unveiling the Potential of Jasminoside: A Comparative Guide to its Bioactivity
For researchers, scientists, and professionals in drug development, the rigorous statistical validation of experimental data is paramount. This guide provides an objective comparison of Jasminoside's performance with its well-studied counterpart, Geniposide, supported by experimental data. The information is presented to facilitate clear comparison and understanding of their respective biological activities.
This compound, a secoiridoid glucoside, has garnered interest for its potential therapeutic properties. To ascertain its efficacy, a comparative analysis with Geniposide, a structurally related and extensively researched iridoid glucoside from Gardenia jasminoides, offers valuable insights. This guide delves into their comparative anti-inflammatory and neuroprotective effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Comparative Bioactivity: this compound vs. Geniposide
The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective activities of this compound and Geniposide, providing a direct comparison of their potency.
Anti-inflammatory Activity
The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a key indicator of anti-inflammatory potential.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Nitric Oxide Inhibition | RAW 264.7 | 11.14 ± 0.67 | [1] |
| Geniposide | Nitric Oxide Inhibition | RAW 264.7 | 135.9 | [1][2] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a biological process by 50%. A lower IC₅₀ value indicates greater potency.
Neuroprotective Activity
The protective effects of these compounds against neuronal damage can be assessed by their ability to enhance cell viability in the presence of neurotoxins.
| Compound | Assay | Cell Line | Concentration (µM) | Effect on Cell Viability | Reference |
| Geniposide | Formaldehyde-induced toxicity | SH-SY5Y | 25 | Increased cell viability from 62.1% to 80.2% | [2] |
Quantitative data for the neuroprotective activity of this compound is not yet extensively available in published literature.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent.
Cell Culture and Treatment:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound or Geniposide).
-
After 1 hour of pre-treatment with the compounds, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
The plates are incubated for another 24 hours.
Nitric Oxide Measurement:
-
After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is then determined from the dose-response curve.[3][4]
Neuroblastoma Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly employed to evaluate the protective effects of compounds against cellular damage.
Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with FBS and antibiotics.
-
Cells are seeded in 96-well plates and allowed to attach and grow.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Geniposide) for a specified period.
-
Following pre-treatment, a neurotoxin (e.g., formaldehyde) is added to the culture medium to induce cell damage.
-
The cells are incubated with the toxin for a defined duration.
Cell Viability Measurement:
-
After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
The MTT solution is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control group.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and Geniposide are mediated through the modulation of specific intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the experimental workflow for their investigation.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: Workflow for assessing nitric oxide inhibition.
The presented data and methodologies provide a foundational understanding of this compound's bioactivity in comparison to Geniposide. Further research is warranted to expand the quantitative dataset for this compound, particularly in the realm of neuroprotection and other potential therapeutic areas. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to validate and build upon these findings.
References
- 1. preprints.org [preprints.org]
- 2. Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Jasminoside
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to conduct a thorough risk assessment. Given that Jasminoside is a biologically active compound, it should be handled with care, assuming it may present unforeseen hazards.[1] All personnel involved in the handling and disposal of this compound must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact with the compound.[2] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter. | To avoid inhalation of dust, especially when handling the solid form.[2] |
| Protective Clothing | A laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. This process can be broken down into three key stages: segregation and waste collection, waste storage, and final disposal.
Step 1: Segregation and Waste Collection
Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring compliant disposal.[1]
-
Solid Waste:
-
Place all solid this compound waste, including contaminated items like gloves, weighing papers, and absorbent materials, into a dedicated and clearly labeled hazardous waste container.[1]
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or a glass container with a secure lid.[1]
-
Label the container clearly as "Hazardous Waste" and specify the contents (e.g., "this compound Solid Waste").[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container.[1]
-
Crucially, do not mix this compound solutions with other waste streams unless their compatibility has been confirmed. Avoid mixing with strong acids, bases, or oxidizing agents to prevent dangerous reactions.[1]
-
Ensure the container is securely sealed to prevent leaks or spills.
-
Step 2: Waste Storage
Proper storage of hazardous waste is essential while awaiting final disposal.
-
Store sealed waste containers in a cool, dry, and well-ventilated area.[2]
-
The storage area should be away from incompatible materials and clearly designated as a hazardous waste accumulation point.[2]
-
Maintain an inventory of the stored waste, including the chemical name, quantity, and date of accumulation.
Step 3: Final Disposal
The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste disposal company.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the this compound waste.[1]
-
Provide the EHS office and the disposal company with all available information about the compound, including its source, any solvents used, and known or suspected hazards.[1]
-
Never attempt to dispose of chemical waste down the drain or in regular trash.[3]
Experimental Protocol: Hypothetical Neutralization (For Informational Purposes Only)
Disclaimer: The following is a hypothetical protocol based on general principles for the degradation of organic compounds. Attempting to neutralize an unknown or novel compound without expert consultation and appropriate facilities is dangerous and not recommended. [1] The safest and required procedure is to follow the waste collection and professional disposal steps outlined above.
A potential, though not recommended for general practice, method for the degradation of some organic molecules is oxidation.
Objective: To degrade this compound into less hazardous components.
Materials:
-
This compound waste solution
-
Strong oxidizing agent (e.g., potassium permanganate (B83412), hydrogen peroxide) - Use with extreme caution and full understanding of reactivity.
-
Appropriate reaction vessel
-
Stirring apparatus
-
pH meter and neutralizing agents (e.g., sodium bisulfite for permanganate, dilute acid/base)
Methodology:
-
In a controlled and well-ventilated environment (e.g., a fume hood), dilute the this compound waste solution with a compatible solvent.
-
Slowly add the oxidizing agent to the solution while stirring continuously. Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
Allow the reaction to proceed until the degradation is complete (this would require analytical confirmation).
-
Neutralize the resulting solution. For example, if potassium permanganate was used, sodium bisulfite can be added to reduce the excess permanganate.
-
Adjust the pH of the final solution to neutral (pH 7).
-
The resulting neutralized solution must still be collected as hazardous waste and disposed of through the EHS office, as it may contain byproducts of the reaction.
This protocol is purely illustrative. The actual reagents and conditions would need to be determined by a qualified chemist based on a thorough understanding of this compound's reactivity.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment for Handling Jasminoside
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Jasminoside. The following procedures and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment during all operational and disposal phases.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the best practices for handling powdered organic compounds and plant-derived glycosides. As with any chemical, a thorough risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE) Protocol
When handling this compound, particularly in its powdered form, a multi-layered PPE approach is crucial to minimize exposure through inhalation, dermal contact, and eye contact. The primary hazards associated with fine organic powders include respiratory irritation and potential allergic reactions or other toxic effects through skin absorption.
The following table summarizes the required PPE for various laboratory activities involving this compound.
| Protection Type | Required PPE | Application Scenarios | Key Specifications |
| Eye Protection | Safety glasses with side shields or safety goggles. | Always required when in the laboratory where this compound is handled. | Must be ANSI Z87.1 compliant. Goggles provide better protection against dust. |
| Hand Protection | Nitrile gloves. | Required when handling the solid compound, its solutions, or contaminated surfaces. | Check for tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Always required when working with this compound. | Should be clean and fully buttoned. |
| Respiratory Protection | N95 or higher-rated dust mask or respirator. | Recommended when weighing or transferring powdered this compound, or when aerosolization is possible. | Must be NIOSH-approved and fit-tested. |
Experimental Workflow for Safe Handling
To ensure operational safety, a systematic approach to handling this compound is essential. The following workflow outlines the key steps from preparation to disposal.
Caption: A procedural workflow for the safe handling of this compound.
Procedural Guidance
Operational Plan:
-
Risk Assessment: Before handling this compound, review available safety information and assess the risks associated with the planned experiment.
-
Designated Area: Whenever possible, handle powdered this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Weighing: When weighing the powder, use a spatula to gently transfer the material. Avoid any actions that could create dust clouds.
-
Spill Management: In case of a spill, avoid dry sweeping. Gently cover the spill with wet paper towels to prevent the powder from becoming airborne. Clean the area with an appropriate solvent and dispose of the cleaning materials as chemical waste.
Disposal Plan:
The disposal of this compound and its containers should be in accordance with institutional and local regulations for non-hazardous or low-hazard chemical waste.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled waste container.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled liquid waste container. Do not dispose of down the drain unless permitted by your institution's environmental health and safety office.
-
Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing, the container can typically be disposed of in the regular trash, but be sure to deface the label first.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
